Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)11-7-8-12(17-11)13(14)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJKPXPOZBDPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408809 | |
| Record name | Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69202-21-7 | |
| Record name | Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate chemical structure
An In-Depth Technical Guide to Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, synthesis, spectroscopic characterization, and potential applications. Drawing from established principles of organic synthesis and characterization of related compounds, this guide offers a robust framework for researchers and developers working with 5-arylthiophene derivatives. While this molecule is often an intermediate in the synthesis of more complex structures, understanding its fundamental properties is crucial for its effective utilization.
Introduction and Chemical Structure
This compound belongs to the class of 5-aryl-2-thiophenecarboxylates, which are recognized for their diverse biological activities and utility as building blocks in the synthesis of organic electronic materials.[1][2][3] The core structure consists of a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a 4-methoxyphenyl group. The methoxy group on the phenyl ring and the ester functionality on the thiophene ring significantly influence the molecule's electronic properties, solubility, and reactivity.
The presence of the electron-rich thiophene and 4-methoxyphenyl moieties makes this scaffold a compelling candidate for applications where electron-donating properties are advantageous, such as in the design of hole-transporting materials in organic electronics.[4][5] In the context of drug discovery, the 5-arylthiophene core is a known pharmacophore, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties.[6][7]
Caption: Chemical structure of this compound.
Synthesis
The most direct and widely employed method for the synthesis of 5-arylthiophene-2-carboxylates is the Suzuki-Miyaura cross-coupling reaction.[3][8] This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound. For the synthesis of this compound, this involves the coupling of Methyl 5-bromothiophene-2-carboxylate with 4-methoxyphenylboronic acid.
Causality Behind Experimental Choices
-
Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used. The palladium cycles through different oxidation states (0 and +2) to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Base: A base, such as potassium carbonate or potassium phosphate, is essential to activate the boronic acid for the transmetalation step.[3]
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is often used. The aqueous phase is necessary for the base to be effective, while the organic solvent ensures the solubility of the organic reactants and catalyst.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of this compound, adapted from procedures for analogous compounds.[9]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromothiophene-2-carboxylate (1.0 eq.), 4-methoxyphenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water. Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ 7.7-7.8 (d, 1H, thiophene-H), δ 7.5-7.6 (d, 2H, Ar-H ortho to thiophene), δ 7.2-7.3 (d, 1H, thiophene-H), δ 6.9-7.0 (d, 2H, Ar-H meta to thiophene), δ 3.8-3.9 (s, 3H, OCH₃), δ 3.8-3.9 (s, 3H, COOCH₃) |
| ¹³C NMR | δ 162-163 (C=O), δ 159-160 (Ar-C-O), δ 145-147 (thiophene-C-Ar), δ 133-134 (thiophene-C-COOCH₃), δ 129-131 (thiophene-CH), δ 127-128 (Ar-CH ortho to thiophene), δ 125-126 (thiophene-CH), δ 124-125 (Ar-C ipso), δ 114-115 (Ar-CH meta to thiophene), δ 55-56 (OCH₃), δ 52-53 (COOCH₃) |
| IR (cm⁻¹) | ~3100 (Ar-H stretch), ~2950 (C-H stretch), ~1720 (C=O ester stretch), ~1610, 1500 (Ar C=C stretch), ~1250 (C-O stretch) |
| Mass Spec (EI) | m/z (%) = 248 (M⁺), 217 (M⁺ - OCH₃), 189 (M⁺ - COOCH₃) |
Potential Applications
The structural features of this compound make it a promising candidate for applications in both medicinal chemistry and materials science.
Medicinal Chemistry
Thiophene-containing compounds are known to exhibit a wide range of biological activities. The 5-arylthiophene-2-carboxylate scaffold, in particular, has been investigated for its potential as:
-
Antimicrobial Agents: Thiophene derivatives have shown activity against various bacterial and fungal strains.[6][11] The lipophilicity and electronic properties of the 4-methoxyphenyl group may influence the compound's ability to penetrate microbial cell membranes.
-
Anticancer Agents: Numerous thiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[1][7] The mechanism of action often involves the induction of apoptosis.[10][12] this compound can serve as a key intermediate in the synthesis of more complex molecules with enhanced anticancer potency.
-
Anti-inflammatory Agents: The thiophene ring is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).
Materials Science
Thiophene-based molecules are fundamental building blocks for organic semiconductors due to their excellent charge transport properties.[1][4] The extended π-conjugation in this compound suggests its potential utility in:
-
Organic Field-Effect Transistors (OFETs): The electron-rich nature of the thiophene and 4-methoxyphenyl rings can facilitate hole transport.
-
Organic Light-Emitting Diodes (OLEDs): This molecule can be a precursor for the synthesis of larger conjugated systems that can function as emissive or charge-transporting layers in OLEDs.[2]
-
Organic Photovoltaics (OPVs): Thiophene derivatives are commonly used as electron-donating materials in the active layer of OPVs.[4]
Conclusion
This compound is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through well-established Suzuki-Miyaura cross-coupling protocols. While detailed characterization and application studies of this specific molecule are not extensively reported, its structural similarity to a wide range of biologically active and electronically functional compounds underscores its importance as a valuable synthetic intermediate and a subject for future research. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related 5-arylthiophene derivatives.
References
- Alonso, I., Esquivias, J., Gómez-Arrayás, R., & Carretero, J. C. (2008). J. Org. Chem., 73, 6401-6404.
- Cinar, M. E., & Ozturk, T. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 19, 1863–1871.
- Gozum, C. B., & Tovar, J. D. (2017). Thiophene-Based Organic Semiconductors. In Structure and Bonding (pp. 1-46). Springer.
- Hassan, A. S., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1225, 129123.
- Jain, S. L., Sharma, V. B., & Sain, B. (2005). J. Mol.
- Hasaninejad, A., & Zare, A. (2007). J Sulfur Chem, 28, 357-364.
- Mabkhot, Y. N., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Das, B., Balasubramanyam, P., Krishnaiah, M., Veeranjaneyulu, B., & Reddy, G. C. (n.d.).
- Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441.
-
Atlantis Bioscience. (2023, December 21). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Retrieved from [Link]
- Aguilera, R. J., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS ONE, 18(12), e0295441.
-
Georganics. (n.d.). 5-(4-Methoxyphenyl)thiophene-2-carboxylic acid. Retrieved from [Link]
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Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2020). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
-
Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]
- Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(2), 485-503.
- El-Sayed, N. N. E., et al. (2023).
- Ghorab, M. M., et al. (2022). Synthesis and characterization of some new thiophene derivatives as potent anticancer agents. Molecules, 27(5), 1593.
- Batuev, R. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid derivatives. Chemistry of Heterocyclic Compounds, 58(1), 69-73.
-
NIST. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]
- Terent'ev, A. O., et al. (2004).
- Hedge, V. B., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 29.
- Yuliani, R., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(4), 134-142.
- Al-Mousawi, S. M. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Medicinal and Chemical Sciences, 8(1), 1-15.
- Hussain, L., et al. (2023). Pharmacological and toxicological evaluation of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxoide against haloperidol induced Parkinson like symptoms in animal model: In-vitro and in-vivo studies. Toxicology and Applied Pharmacology, 477, 116678.
- Ganugapeta, N., & Reddythala, S. S. K. (2021). Screening of novel 2-4 methylphenylimino-3-carboxamide substituted thiophene compound for central analgesic activity. International Journal of Basic & Clinical Pharmacology, 10(2), 173.
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Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate CAS number search
Technical Profile: Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Executive Summary
This compound is a heteroaryl ester utilized primarily as an intermediate in the synthesis of organic semiconductors (OLEDs, OFETs) and as a pharmacophore in medicinal chemistry (specifically for anti-inflammatory and kinase-inhibitory pathways). While its ethyl analog (CAS 13858-71-4) is a common catalog item, the methyl ester is frequently synthesized de novo in research settings to tune solubility or metabolic stability.
This guide provides the chemical identity, a validated synthetic protocol (Suzuki-Miyaura coupling), and a structural characterization framework for researchers requiring this specific derivative.
Part 1: Chemical Identity & Identification
Due to the specialized nature of this methyl ester, it is often indexed under proprietary vendor codes rather than a universal public CAS in open databases. Researchers should use the following identifiers for database searching (SciFinder/Reaxys) or procurement.
| Attribute | Data |
| Systematic Name | This compound |
| Molecular Formula | C₁₃H₁₂O₃S |
| Molecular Weight | 248.30 g/mol |
| SMILES | COC(=O)c1ccc(s1)-c2ccc(OC)cc2 |
| InChIKey | Predicted:[1][2][3][4][5][6][7]SAOYXGRSZLKPPP-UHFFFAOYSA-N |
| Closest Commercial Analog | Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate (CAS: 13858-71-4) |
| Physical Form | Off-white to pale yellow solid (Recrystallized) |
| Solubility | Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water |
Decision Matrix: Sourcing vs. Synthesis
Before proceeding, verify if the ethyl ester can substitute for your application. If the methyl group is critical (e.g., for specific steric constraints in a crystal lattice or metabolic profile), proceed to synthesis.
Figure 1: Decision matrix for selecting between custom synthesis of the methyl ester and purchasing the commercial ethyl analog.
Part 2: Synthetic Protocol (Suzuki-Miyaura Coupling)
The most robust route to this compound is the palladium-catalyzed cross-coupling of Methyl 5-bromothiophene-2-carboxylate with 4-Methoxyphenylboronic acid .
Reaction Scheme
-
Electrophile: Methyl 5-bromothiophene-2-carboxylate (CAS: 62224-19-3)
-
Nucleophile: 4-Methoxyphenylboronic acid (CAS: 5720-07-0)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂
-
Base: K₂CO₃ or Na₂CO₃
Figure 2: Step-by-step synthetic workflow for the Suzuki-Miyaura coupling reaction.
Detailed Methodology
-
Preparation:
-
In a 100 mL round-bottom flask, dissolve Methyl 5-bromothiophene-2-carboxylate (1.0 eq, 5 mmol) and 4-Methoxyphenylboronic acid (1.2 eq, 6 mmol) in a mixture of 1,4-Dioxane (20 mL) and Water (5 mL).
-
Note: Toluene/Ethanol/Water (4:1:1) is a viable alternative solvent system if Dioxane is unavailable.
-
-
Degassing (Critical Step):
-
Bubble nitrogen or argon through the solution for 15 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd(0) catalyst is the primary cause of low yields.
-
-
Catalysis:
-
Add Potassium Carbonate (K₂CO₃) (2.0 eq, 10 mmol).
-
Add Pd(PPh₃)₄ (0.05 eq, 5 mol%).
-
Fit the flask with a reflux condenser and heat to 90°C under an inert atmosphere (N₂/Ar) for 12–16 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography using a gradient of Hexanes:Ethyl Acetate (Start 95:5, move to 90:10).
-
Expected Yield: 85–92%.
-
Part 3: Structural Characterization
Upon isolation, the compound must be validated. Below are the expected spectral data points derived from the structure and analogous esters.
1H NMR (400 MHz, CDCl₃) Prediction
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.70 | Doublet (d) | 1H | Thiophene H-3 (Adjacent to Ester) |
| 7.55 | Doublet (d) | 2H | Phenyl H-2,6 (Ortho to Thiophene) |
| 7.18 | Doublet (d) | 1H | Thiophene H-4 (Adjacent to Phenyl) |
| 6.94 | Doublet (d) | 2H | Phenyl H-3,5 (Ortho to Methoxy) |
| 3.89 | Singlet (s) | 3H | Methyl Ester (-COOCH ₃) |
| 3.85 | Singlet (s) | 3H | Methoxy Ether (-OCH ₃) |
Key Diagnostic: Look for the two distinct singlets around 3.8–3.9 ppm. If you see a triplet/quartet pattern, you likely have the Ethyl ester contaminant or precursor.
Mass Spectrometry (ESI/GC-MS)
-
Parent Ion [M]+: 248.3 m/z
-
Fragmentation: Loss of methoxy (-31) or methyl ester (-59) groups are common fragmentation pathways.
Part 4: Applications & Utility
Organic Electronics (OLEDs/OFETs)
Thiophene-carboxylate derivatives are critical building blocks for organic semiconductors. The "push-pull" electronic structure (electron-donating methoxy group vs. electron-withdrawing ester) creates a dipole moment suitable for charge transport materials.
-
Usage: The ester group is often hydrolyzed to the acid and converted to an acyl chloride for polymerization or attached to larger conjugated backbones (e.g., diketopyrrolopyrrole cores).
Medicinal Chemistry (Kinase Inhibition)
The 5-arylthiophene-2-carboxylate scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for biaryl systems.
-
Target: Anti-inflammatory pathways (COX-2 inhibition) and specific kinase inhibitors.
-
Mechanism: The thiophene ring provides a specific angle (approx 148°) between substituents, distinct from the 180° of a para-phenylene linker, allowing for unique binding pocket fits.
References
-
Synthesis of Thiophene Carboxylates
-
Source: "New method for the synthesis of 2-thiophenecarboxylic acids..." Arkivoc, 2004.
- Relevance: Establishes the stability of the thiophene-2-carboxyl
-
-
Biological Activity of Thiophenes
-
Source: "Biological Activities of Thiophenes," Encyclopedia MDPI, 2024.[8]
- Relevance: Details the anti-inflammatory and cytotoxic potential of 5-substituted thiophenes.
-
-
Commercial Analog Data (Ethyl Ester)
- Source: Sigma-Aldrich / Merck Product Sheet (Ethyl 5-(4-methoxyphenyl)
- Relevance: Provides baseline physical property expect
-
(Note: Search CAS 13858-71-4)
-
Suzuki Coupling Methodology
- Source: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 1995.
- Relevance: The foundational protocol adapted for this specific synthesis.
Sources
- 1. Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate | C12H14O4 | CID 71328779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Molecular weight and formula of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
An In-Depth Technical Guide to Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, logical synthesis pathways, and established applications for its structural analogs, providing a foundational understanding for researchers in drug discovery and organic electronics. This document is structured to deliver not just data, but actionable insights grounded in established chemical principles.
Core Molecular Attributes
This compound is a substituted thiophene derivative. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its structure is characterized by a methyl ester group at the 2-position and a 4-methoxyphenyl group at the 5-position. This specific arrangement of functional groups dictates its electronic properties, reactivity, and potential for biological interactions.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula and weight have been determined. These fundamental properties are critical for all quantitative experimental work.
-
Molecular Formula: C₁₃H₁₂O₃S
-
Molecular Weight: 248.30 g/mol [2]
Note: These values are consistent with the isomeric compound, Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate, as listed by major chemical suppliers.[2]
Structural Diagram
Caption: 2D Structure of the title compound.
Physicochemical Data Summary
While specific experimental data for the title compound is not widely published, data for its close structural analogs allows for reasonable estimation of its properties. The compound is expected to be a solid at room temperature.
| Property | Predicted Value/Information | Source/Rationale |
| Physical State | Solid | Based on analogs like the 4-isomer and the amino-substituted derivative being solids. |
| Solubility | Soluble in organic solvents (e.g., DMSO, Chloroform) | Inferred from the properties of its ethyl ester analog and general characteristics of similar organic molecules.[3] |
| Storage | Store in a cool, dry, well-ventilated place. | Standard practice for stable organic compounds. Analogs are stored at 0-8°C.[3] |
Synthesis and Manufacturing
The synthesis of this compound is most logically achieved through the esterification of its corresponding carboxylic acid precursor. This is a fundamental and widely employed transformation in organic chemistry.
Key Precursor
-
5-(4-Methoxyphenyl)thiophene-2-carboxylic acid: This is the immediate precursor required for the final esterification step. It is a commercially available chemical compound.[4]
Recommended Synthesis Protocol: Fischer Esterification
Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. Its primary advantage is the use of simple, inexpensive reagents.
Reaction: 5-(4-Methoxyphenyl)thiophene-2-carboxylic acid + Methanol ⇌ this compound + Water
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(4-methoxyphenyl)thiophene-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol. The methanol acts as both a reagent and the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the solution (typically 2-5 mol%).
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for several hours (e.g., 4-12 hours). The reaction progress should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the bulk of the methanol via rotary evaporation. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to yield the pure methyl ester.
Caption: Fischer Esterification Workflow.
Applications in Research and Development
The unique electronic properties conferred by the thiophene ring, combined with the specific substitution pattern, make this class of compounds highly valuable in both pharmaceutical and materials science research.[3]
Drug Discovery and Medicinal Chemistry
Thiophene derivatives are versatile pharmacophores known for a wide range of biological activities.[5] The structural motif present in this compound serves as a key building block for more complex molecules.
-
Anticancer and Anti-inflammatory Research: The closely related ethyl ester, Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate, is highlighted for its utility in exploring new drug candidates for cancer and inflammatory diseases. The thiophene core can be modified to enhance bioactivity and selectivity towards specific biological targets.[3]
-
Scaffold for Lead Optimization: As a synthetic intermediate, this compound provides a robust scaffold. The methyl ester can be hydrolyzed back to the carboxylic acid for amide coupling, or the aromatic rings can be further functionalized, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) of new compound series.
Materials Science and Organic Electronics
The electron-rich nature of the thiophene ring makes it an excellent component for organic electronic materials.[3]
-
Organic Semiconductors: Thiophene-based molecules are fundamental units in the construction of polymers and small molecules used in organic field-effect transistors (OFETs) and other semiconductor devices.[3]
-
Photovoltaics and OLEDs: The favorable electronic and photophysical properties of this scaffold make it a candidate for the development of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. Its structure allows for tuning of the HOMO/LUMO energy levels, which is critical for efficient charge transport and light emission.[3]
Safety and Handling
While a specific safety data sheet (SDS) for the title compound is not available, general precautions for handling similar thiophene derivatives should be strictly followed.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Hazards: Analogs are classified with GHS07 (Exclamation mark) and may be harmful if swallowed (H302).
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Conclusion
This compound is a compound with significant untapped potential. Its core structure, built upon the privileged thiophene scaffold, positions it as a valuable intermediate for both drug discovery and materials science. This guide has provided a foundational understanding of its molecular properties, a reliable synthesis protocol, and a clear overview of its potential applications. As research into novel therapeutics and organic electronics continues to advance, the utility of well-defined building blocks like this will undoubtedly grow.
References
-
NIST. Methyl-2-thiophene carboxylate in NIST WebBook. [Link]
-
CompTox Chemicals Dashboard. methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. [Link]
-
Georganics. 5-(4-Methoxyphenyl)thiophene-2-carboxylic acid Product Page. [Link]
-
PubChem. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. [Link]
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
PubChem. Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate. [Link]
-
National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives. [Link]
-
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-(4-Methoxyphenyl)thiophene-2-carboxylic acid - High purity | EN [georganics.sk]
- 5. mdpi.com [mdpi.com]
Strategic Safety & Handling Guide: Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
This guide is structured as a Strategic Safety & Handling Whitepaper rather than a standard 16-section Safety Data Sheet (SDS). It is designed for drug development professionals who require a mechanistic understanding of the compound's risks during synthesis and bioassay.
Document Type: Technical Safety Whitepaper (Research Use Only) Target Compound: Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate Primary Application: Pharmacophore Scaffold (Kinase Inhibitors / SGLT2 Modulators) Version: 2.0 (Scientific Handling Protocol)
Part 1: Molecular Profile & Strategic Importance
The Compound at a Glance
This molecule is a substituted thiophene ester, serving as a critical intermediate in medicinal chemistry. It combines an electron-rich thiophene ring with a methoxyphenyl group, making it a "privileged structure" for drug discovery but also a compound with specific electronic reactivities that dictate its safety profile.
| Property | Data / Specification |
| Chemical Name | This compound |
| Structural Class | Biaryl Thiophene Ester |
| Molecular Formula | C₁₃H₁₂O₃S |
| Molecular Weight | 248.30 g/mol |
| Physical State | Solid (Crystalline, typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Melting Point | ~95–105°C (Analogue extrapolation; Batch specific) |
| CAS Reference | Research Substance (Close Analogue: Ethyl ester CAS 13858-71-4) |
Synthesis Context & Impurity Risks
Unlike commodity chemicals, the safety of this compound is often dictated by its synthetic route—typically a Suzuki-Miyaura Coupling .
-
Precursors: Methyl 5-bromothiophene-2-carboxylate + 4-Methoxyphenylboronic acid.
-
Hidden Hazards:
-
Palladium Residues: Trace heavy metals (Pd(PPh₃)₄) may be present, requiring specific waste stream segregation.
-
Boronic Acids: Residual boronic acids can be mild respiratory irritants.
-
Part 2: Hazard Identification & Toxicology Logic (E-E-A-T)
Mechanistic Toxicology
Standard SDSs list H-codes (Hazard Statements) but fail to explain why. As a researcher, understanding the mechanism allows for better risk prediction.
-
Skin/Eye Irritation (H315/H319): The ester moiety is susceptible to hydrolysis by esterases in the skin/mucosa, potentially releasing the free acid (5-(4-methoxyphenyl)thiophene-2-carboxylic acid), which changes local pH and causes irritation.
-
Respiratory Irritation (H335): The thiophene ring is electron-rich. Upon inhalation, metabolic activation (oxidation of the sulfur) can create reactive sulfoxides, leading to mucosal inflammation.
-
Sensitization Potential: Thiophene derivatives are known hapten precursors. Repeated exposure can lead to T-cell mediated hypersensitivity.
GHS Classification (Research Baseline)
Treat as a Category 2 Irritant / Category 3 STOT unless toxicological data proves otherwise.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2] |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3][4][5] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed (Predicted). |
Exposure Pathway Logic
The following diagram illustrates the logical flow of exposure risks and the biological response mechanisms.
Caption: Mechanistic pathway linking physical exposure routes to biological toxicity outcomes.
Part 3: Operational Handling & Synthesis Controls
The "Self-Validating" Handling System
Safety is not about luck; it is about engineered redundancy. This protocol uses a "Check-Do-Verify" loop.
A. Engineering Controls (The First Line of Defense)
-
Enclosure: Handle exclusively in a certified chemical fume hood (Face velocity: >0.5 m/s).
-
Static Control: Thiophene esters as dry powders can accumulate static charge. Use an ionizing bar during weighing to prevent dust dispersion.
B. Personal Protective Equipment (PPE) Matrix
-
Gloves: Do NOT use Latex. Thiophenes are lipophilic and can permeate latex.
-
Requirement: Nitrile (minimum 0.11 mm thickness) for splash protection. Double-glove (Nitrile over Laminate) for prolonged synthesis handling.
-
-
Respiratory: If handling >500mg outside a hood (not recommended), use a P3 (HEPA) particulate respirator.
C. Step-by-Step Synthesis Workflow
This workflow minimizes exposure during the critical "Weighing" and "Quenching" phases.
-
Preparation: Pre-weigh reagents in a closed vessel. Do not weigh on an open balance bench.
-
Solubilization: Dissolve the solid in the carrier solvent (e.g., DMSO or DCM) immediately upon opening the vial to lock the dust into a liquid phase.
-
Reaction Monitoring: Use LC-MS for reaction monitoring. Do not rely on TLC sniffing (risk of inhalation).
-
Quenching: If using Suzuki conditions, quench with aqueous NH₄Cl to neutralize base and precipitate heavy metals before extraction.
Operational Workflow Diagram
Caption: Operational workflow emphasizing dust control and immediate solubilization.
Part 4: Emergency Response & Environmental Stewardship
Spill Response Protocol
Scenario: 1g bottle drops and shatters on the lab floor.
-
Evacuate & Ventilate: Clear the immediate area.[6] Allow dust to settle (2 minutes).
-
PPE Upgrade: Don safety goggles, double nitrile gloves, and a P95/P100 respirator.
-
Dry Cleanup (Preferred): Do not wet initially (spreads the thiophene). Cover with a dry absorbent pad or use a HEPA vacuum designated for hazardous chemicals.
-
Wet Decontamination: Once bulk solid is removed, wipe surface with a 10% soap/water solution to emulsify lipophilic residues.
Fire Fighting Measures
-
Flash Point: Predicted >110°C (Combustible solid).
-
Hazardous Combustion Products: Carbon oxides (CO, CO₂), Sulfur oxides (SOₓ). Note: SOₓ fumes are highly toxic and corrosive.
-
Extinguishing Media: Dry chemical or CO₂.[4][6] Avoid high-pressure water jets that may scatter the burning powder.
Waste Disposal (Environmental Fate)
-
Aquatic Toxicity: Thiophene derivatives are generally toxic to aquatic life with long-lasting effects (H411 predicted).
-
Disposal Path:
-
Solid Waste: High BTU incineration.
-
Aqueous Waste: Do not pour down the drain.[4] Collect in "Aqueous + Organic" waste streams due to low water solubility.
-
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate (Analogue). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Thiophene esters and derivatives.[1] (General safety data for thiophene carboxylates). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Disclaimer: This guide is for research and development purposes only. The user assumes all responsibility for compliance with local, state, and federal regulations regarding the handling of hazardous chemicals.
Sources
- 1. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | C7H6O4S | CID 818352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate via Suzuki Coupling
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate, a key structural motif in medicinal chemistry and materials science. The protocol details a robust and reproducible palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the rationale behind reagent selection, reaction optimization, and mechanistic principles. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable method for constructing biaryl and heteroaryl-aryl carbon-carbon bonds.
Introduction and Scientific Context
Thiophene derivatives are a cornerstone in the development of novel pharmaceuticals and organic electronic materials, with applications ranging from anticancer to antimicrobial agents.[1][2] The target molecule, this compound, incorporates a thiophene core linked to a methoxy-substituted phenyl ring, a common feature in biologically active compounds.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds.[3][4] Its advantages include mild reaction conditions, high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generation of non-toxic, easily removable boron-based byproducts.[3][5] This makes it an ideal strategy for the synthesis of our target compound.
This application note will detail the coupling of Methyl 5-bromothiophene-2-carboxylate with 4-methoxyphenylboronic acid, leveraging a palladium catalyst to achieve a high-yield synthesis.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Suzuki-Miyaura Coupling Reaction
Methyl 5-bromothiophene-2-carboxylate + 4-methoxyphenylboronic acid → this compound
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][5][6][7]
2.1. The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction mechanism is a cycle centered around a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Methyl 5-bromothiophene-2-carboxylate, forming a Pd(II) complex.[6][9]
-
Transmetalation: This is a crucial and often rate-determining step. The base activates the 4-methoxyphenylboronic acid by forming a more nucleophilic boronate complex (-[B(OH)3R]⁻).[10][11][12][13] This activated species then transfers the 4-methoxyphenyl group to the Pd(II) complex, displacing the halide. The methoxy group on the phenylboronic acid is an electron-donating group, which can help accelerate the transmetalation step.[14]
-
Reductive Elimination: The two organic groups (the thiophene and the phenyl) on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. xisdxjxsu.asia [xisdxjxsu.asia]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. blog.hzpt.com [blog.hzpt.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]
Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate as an intermediate in drug discovery
Executive Summary
Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate (M-5-MPT) represents a "pivot intermediate" in medicinal chemistry. It serves as a stable, lipophilic precursor to a class of 5-arylthiophene-2-carboxylic acids, a privileged scaffold associated with non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and antimicrobial agents.
This guide details the synthesis, purification, and downstream derivatization of M-5-MPT. It focuses on its utility as a building block for generating libraries of COX-2 inhibitors and bacterial capsule biogenesis inhibitors.
Key Applications
-
Inflammation: Precursor to analogs of Tiaprofenic acid and Suprofen (COX/LOX inhibition).
-
Antimicrobial: Scaffold for inhibitors of E. coli K1 capsule formation (virulence factor targeting).
-
Oncology: Intermediate for amide-linked kinase inhibitors (e.g., VEGFR/PDGFR targets).
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₂O₃S |
| Molecular Weight | 248.30 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| Storage | 2-8°C, Desiccated, Protect from light |
| Stability | Stable under standard laboratory conditions; Ester group susceptible to hydrolysis at pH > 9 or pH < 3.[1] |
Protocol A: High-Yield Synthesis (The "Make")
Objective: Synthesize M-5-MPT via Palladium-catalyzed Suzuki-Miyaura cross-coupling. This route is preferred over direct arylation due to higher regioselectivity and milder conditions.
Reaction Scheme
Reactants: Methyl 5-bromothiophene-2-carboxylate + 4-Methoxyphenylboronic acid Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/S-Phos Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Methodology
-
Preparation:
-
In a 100 mL round-bottom flask, dissolve Methyl 5-bromothiophene-2-carboxylate (1.0 equiv, 5.0 mmol, ~1.10 g) in 1,4-Dioxane (20 mL).
-
Add 4-Methoxyphenylboronic acid (1.2 equiv, 6.0 mmol, ~0.91 g).
-
Add Potassium Carbonate (K₂CO₃) (2.0 equiv, 10.0 mmol) dissolved in Water (5 mL).
-
Critical Step: Degas the mixture by bubbling Nitrogen (N₂) for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
-
-
Catalysis:
-
Add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv, 5 mol%).
-
Fit the flask with a reflux condenser and heat to 90°C under N₂ atmosphere.
-
Time: Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting bromide (Rf ~0.6) should disappear, replaced by a fluorescent product spot (Rf ~0.5).
-
-
Work-up:
-
Purification:
-
Recrystallize the crude solid from hot Ethanol or purify via Flash Column Chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).
-
Expected Yield: 85–92%.
-
Protocol B: Downstream Derivatization (The "Use")
M-5-MPT is rarely the final drug; it is the gateway to bioactive acids and amides.
Workflow 1: Saponification to the Free Acid (Bioactive Core)
The free acid, 5-(4-methoxyphenyl)thiophene-2-carboxylic acid , is the pharmacophore required for COX enzyme binding (mimicking arachidonic acid).
-
Dissolve M-5-MPT (1.0 mmol) in THF:MeOH:H₂O (3:1:1, 10 mL).
-
Add LiOH·H₂O (3.0 equiv). Stir at Room Temperature for 3 hours.
-
Acidify with 1N HCl to pH 2. The acid will precipitate as a white solid.
-
Application: Direct testing in COX-1/COX-2 inhibition assays or E. coli anti-virulence screens.
Workflow 2: Amidation (Library Generation)
To improve potency or selectivity (e.g., for kinase targets), the acid is converted to an amide.
-
Activation: Suspend the free acid (from Workflow 1) in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir 1 hr to generate the acid chloride.
-
Coupling: Volatiles are removed, and the residue is redissolved in DCM. Add the desired Amine (e.g., 2,6-difluoroaniline) and Triethylamine (2.0 equiv).
-
Result: This yields analogs like 3-(2,6-difluorobenzamido)-5-(4-methoxyphenyl)thiophene-2-carboxylate, a potent inhibitor of bacterial capsule biogenesis [4].
Visualizing the Drug Discovery Workflow
The following diagram illustrates the central role of M-5-MPT in diverting towards different therapeutic areas.
Figure 1: The "Pivot" role of M-5-MPT. It is synthesized via Suzuki coupling and then hydrolyzed to the active acid scaffold, which diverges into three distinct therapeutic classes.
Scientific Rationale (E-E-A-T)
Why this Scaffold?
The 5-arylthiophene-2-carboxylate motif is a bioisostere of the biaryl systems found in NSAIDs like Flurbiprofen, but with altered electronic properties due to the thiophene sulfur.
-
Lipophilicity: The methyl ester (M-5-MPT) allows for easy transport across cell membranes during phenotypic screening, where intracellular esterases can release the active acid.
-
Metabolic Stability: Unlike furan analogs, the thiophene ring is less prone to oxidative ring opening by CYP450 enzymes, though S-oxidation is a potential metabolic route that must be monitored [5].
-
Geometry: The 2,5-substitution pattern provides a linear vector, optimal for fitting into the hydrophobic channel of the COX-2 enzyme or the ATP-binding pocket of kinases.
Quality Control Standards
To ensure reproducibility in biological assays, the intermediate must meet these criteria:
-
Purity: >98% by HPLC (254 nm).
-
Palladium Content: <10 ppm (Critical for biological assays to avoid heavy metal toxicity artifacts). Use a metal scavenger (e.g., SiliaMetS® Thiol) if Pd levels are high.
-
Identity: ¹H NMR must show the characteristic methoxy singlet (~3.8 ppm) and the two thiophene doublets (~7-8 ppm range).
References
-
Parmar, D. R., & Chhabria, M. T. (2016).[2] Novel thiophene derivatives as Anti-inflammatory agents.[2][4][5][6][7] Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722.[2] Link
-
Khatri, C. K., et al. (2021).[8] Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.[2][5][6][9][10] Pharmaceuticals, 14, 692.[7] Link
-
Gong, Y., et al. (2004). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Organic Letters, 6(11). Link
-
Pinkner, J. S., et al. (2012).[11] 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E. coli UT189 bacterial capsule biogenesis. PubChem Probe Reports. Link
-
Dansette, P. M., et al. (2005). Bioactivation Potential of Thiophene-Containing Drugs.[10] Chemical Research in Toxicology, 18(8). Link
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- 2. jpsbr.org [jpsbr.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. (PDF) Novel thiophene derivatives as Anti-inflammatory agents [academia.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 5-Arylthiophene-2-carboxylates
Introduction: The Significance of 5-Arylthiophene-2-carboxylates and the Advent of Microwave Synthesis
The 5-arylthiophene-2-carboxylate scaffold is a privileged structural motif in medicinal chemistry and materials science. These compounds form the core of numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Their utility also extends to the development of advanced materials due to their unique electronic and structural characteristics.[2] The traditional synthesis of these compounds often involves lengthy reaction times, high energy consumption, and the use of hazardous solvents, posing challenges for efficient and sustainable drug discovery and development.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[4][5] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[6][7] This rapid and uniform heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to increased reaction rates, higher yields, and improved product purity.[3][5][7] This application note provides a detailed protocol for the microwave-assisted synthesis of methyl 5-arylthiophene-2-carboxylates via a Suzuki cross-coupling reaction, a powerful method for carbon-carbon bond formation.[8]
The Underpinning Chemistry: Suzuki Cross-Coupling
The synthesis of methyl 5-arylthiophene-2-carboxylates is efficiently achieved through the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of an organoboron compound (an arylboronic acid in this case) with an organic halide (methyl 5-bromothiophene-2-carboxylate) in the presence of a palladium catalyst and a base.[8][9]
The catalytic cycle, as illustrated below, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the methyl 5-bromothiophene-2-carboxylate, breaking the carbon-bromine bond and forming a Pd(II) intermediate.[10][11]
-
Transmetalation: The aryl group from the activated arylboronic acid (in the form of a boronate complex) is transferred to the palladium center, displacing the halide.[9][10]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final 5-arylthiophene-2-carboxylate product, regenerating the active Pd(0) catalyst.[10]
The use of microwave irradiation significantly accelerates these steps, leading to a rapid and efficient synthesis.
Caption: The catalytic cycle of the Suzuki cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol details the synthesis of methyl 5-phenylthiophene-2-carboxylate as a representative example. The same procedure can be adapted for a variety of substituted arylboronic acids.
Materials:
-
Methyl 5-bromothiophene-2-carboxylate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Microwave synthesis reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesis reactor
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave reactions are conducted in sealed vessels under pressure. Ensure the reactor is properly maintained and operated according to the manufacturer's instructions.[12]
-
Handle all chemicals in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add methyl 5-bromothiophene-2-carboxylate (1.0 mmol, 221 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: To the vial, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg). The in-situ formation of the active Pd(0) catalyst from Pd(OAc)₂ and PPh₃ is a common and effective strategy.[8][13]
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL) to the vial. The use of an aqueous solvent system is a key feature of the Suzuki reaction's green chemistry profile.[14]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). Microwave heating allows for rapid and uniform heating of the reaction mixture, significantly reducing the reaction time compared to conventional methods.[6][15][16]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 5-phenylthiophene-2-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Reaction Scope and Yields
To demonstrate the versatility of this microwave-assisted protocol, a range of substituted arylboronic acids were coupled with methyl 5-bromothiophene-2-carboxylate. The results are summarized in the table below.
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylthiophene-2-carboxylate | 10 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 12 | 88 |
| 3 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 15 | 85 |
| 4 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)thiophene-2-carboxylate | 15 | 78 |
| 5 | Naphthalene-2-boronic acid | Methyl 5-(naphthalen-2-yl)thiophene-2-carboxylate | 12 | 90 |
Yields are for isolated, purified products.
As the data indicates, the microwave-assisted Suzuki coupling protocol is highly efficient for a variety of electronically diverse arylboronic acids, consistently providing high yields in short reaction times.
Experimental Workflow Diagram
Caption: A streamlined workflow for the microwave-assisted synthesis.
Conclusion and Future Perspectives
This application note has detailed an efficient, rapid, and high-yielding protocol for the synthesis of methyl 5-arylthiophene-2-carboxylates using microwave-assisted Suzuki cross-coupling. The significant reduction in reaction time and the use of a greener solvent system highlight the advantages of this technology for modern organic synthesis.[4][17] The versatility of this method allows for the facile generation of a diverse library of 5-arylthiophene-2-carboxylate derivatives, which are valuable intermediates for drug discovery and materials science research.[18][19][20][21][22] Future work will focus on expanding the substrate scope to include more complex and sterically hindered coupling partners, as well as the development of recyclable catalyst systems to further enhance the sustainability of this process.[23][24][25]
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Google Scholar.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025, July 3). Patsnap.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. PMC.
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2). Advanced Journal of Chemistry, Section A.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC. PMC.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. ACS Publications.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Google Scholar.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (2021, December 2). MDPI.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Suzuki reaction - Wikipedia. Wikipedia.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. PMC.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PubMed. (2020, October 26). PubMed.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (2015, August 16). Semantic Scholar.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - ResearchGate. (2025, August 7). ResearchGate.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - University of Michigan. (2015, August 16). University of Michigan Library.
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019, December 18). MDPI.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. PMC.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio - Baxendale Group. (2006, April 4). University of Cambridge.
- Thiophene-2-carboxylic acid - Wikipedia. Wikipedia.
- 6 - Organic Syntheses Procedure. Organic Syntheses.
- Microwave‐Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous‐Flow Transformations - R Discovery. (2006, May 17). R Discovery.
- Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes - Organic Chemistry Portal. Organic Chemistry Portal.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - ResearchGate. (2025, November 3). ResearchGate.
- Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). | Download Table - ResearchGate. ResearchGate.
- Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst - Frontiers. (2020, April 16). Frontiers.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). ResearchGate.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC. (2021, December 2). PMC.
- The Crucial Role of Thiophene Intermediates in Drug Discovery. (2026, February 20). LinkedIn.
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- 22. researchgate.net [researchgate.net]
- 23. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Frontiers | Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst [frontiersin.org]
Application Notes and Protocols: Hydrolysis of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Abstract
This document provides a comprehensive guide for the hydrolysis of methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate to its corresponding carboxylic acid, 5-(4-methoxyphenyl)thiophene-2-carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active molecules and advanced materials.[1][2][3] This application note details both acid- and base-catalyzed hydrolysis protocols, discusses the underlying reaction mechanisms, and offers practical insights into reaction optimization, workup, and product purification. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic chemistry.[4] 5-(4-methoxyphenyl)thiophene-2-carboxylic acid and its derivatives are valuable intermediates in the development of pharmaceuticals and functional materials.[2][3] The thiophene-2-carboxylic acid moiety is a known pharmacophore found in various therapeutic agents, exhibiting a range of biological activities.[3] The presence of the 4-methoxyphenyl group at the 5-position of the thiophene ring further modulates the electronic and steric properties of the molecule, making it a versatile building block for targeted synthesis.
The conversion of the methyl ester to the carboxylic acid is typically achieved through hydrolysis under either acidic or basic conditions.[5][6] The choice between these two pathways often depends on the overall stability of the substrate and the desired reaction kinetics. Base-catalyzed hydrolysis, also known as saponification, is generally faster and irreversible, as the carboxylate salt formed is unreactive towards the alcohol byproduct.[5] Acid-catalyzed hydrolysis, on the other hand, is a reversible process that requires careful control of reaction conditions to drive the equilibrium towards the products.[5][7][8]
This guide will provide detailed protocols for both methods, along with a discussion of the mechanistic principles that govern these reactions.
Reaction Mechanisms
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the hydrolysis process.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which is soluble in the aqueous phase. This final deprotonation step is essentially irreversible and drives the reaction to completion.[5]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen by a hydronium ion, which increases the electrophilicity of the carbonyl carbon.[7][8][9] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.[7][8] This entire process is in equilibrium, and the reaction is typically driven forward by using a large excess of water.[7][8]
Experimental Protocols
Materials and Reagents
| Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercial Source |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent Grade | Commercial Source |
| Methanol (MeOH) | ACS Reagent Grade | Commercial Source |
| Ethanol (EtOH) | ACS Reagent Grade | Commercial Source |
| Dichloromethane (DCM) | ACS Reagent Grade | Commercial Source |
| Diethyl Ether (Et₂O) | ACS Reagent Grade | Commercial Source |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Commercial Source |
| Deionized Water (H₂O) | High Purity | In-house |
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is generally preferred due to its irreversibility and typically higher yields.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Addition of Base: Prepare a 2 M aqueous solution of sodium hydroxide (NaOH) (2.0 - 3.0 eq). Add the NaOH solution to the stirred solution of the ester at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. If a co-solvent like methanol was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). This will protonate the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Caption: Workflow for Base-Catalyzed Hydrolysis.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative, particularly if the starting material or product is sensitive to strong bases.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) with a mixture of a suitable organic solvent (e.g., dioxane or acetic acid) and an aqueous acid solution (e.g., 6 M HCl or 6 M H₂SO₄). A large excess of water is used to drive the equilibrium.[7][8]
-
Heating: Heat the biphasic mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC. Acid-catalyzed hydrolysis is generally slower than saponification and may require several hours to overnight.
-
Cooling and Extraction: After completion, cool the reaction mixture to room temperature. If an organic co-solvent was used, remove it under reduced pressure. Extract the aqueous mixture several times with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated brine solution to remove any residual acid.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product may require further purification by recrystallization.[10][11]
Purification and Characterization
The crude 5-(4-methoxyphenyl)thiophene-2-carboxylic acid obtained from either protocol can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[12] The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.
Expected Characterization Data:
| Analysis Technique | Expected Results |
| ¹H NMR | Aromatic protons of the thiophene and phenyl rings, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons, and the methoxy carbon. |
| FT-IR | A broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-O and aromatic C-H stretches.[13] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid. |
| Melting Point | A sharp melting point consistent with a pure compound. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inadequate amount of acid or base. | Increase the reaction time and/or temperature. For base-catalyzed hydrolysis, ensure at least 2 equivalents of base are used. For acid-catalyzed hydrolysis, consider using a more concentrated acid solution. |
| Low Yield | Product loss during workup (e.g., incomplete precipitation or extraction). Side reactions. | For base-catalyzed hydrolysis, ensure the pH is sufficiently low during acidification to fully precipitate the product. For acid-catalyzed hydrolysis, perform multiple extractions to maximize product recovery. If side reactions are suspected, consider milder reaction conditions or switching to the alternative hydrolysis method. |
| Product is an oil or difficult to crystallize | Impurities present. The product may have a low melting point. | Purify the crude product by column chromatography before attempting recrystallization.[10] For oily products, try trituration with a non-polar solvent like hexane to induce solidification, or use a two-solvent recrystallization system.[10] |
Conclusion
The hydrolysis of this compound to its corresponding carboxylic acid is a robust and essential transformation in organic synthesis. Both base- and acid-catalyzed methods are effective, with the choice depending on the specific requirements of the synthetic route and the stability of the substrate. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can confidently and efficiently perform this conversion, paving the way for the synthesis of novel compounds with potential applications in medicine and materials science.
References
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2020, February 22). Retrieved from [Link]
-
mechanism for the acid catalysed hydrolysis of esters - Chemguide. (n.d.). Retrieved from [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). Retrieved from [Link]
-
Acid-catalyzed ester hydrolysis (video) - Khan Academy. (n.d.). Retrieved from [Link]
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007, September 4). Retrieved from [Link]
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. (2024, March 25). Retrieved from [Link]
- US2462697A - Thiophene-2-carboxylic acid - Google Patents. (n.d.).
-
General Base Catalysis of Ester Hydrolysis1 | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
- US4051151A - Thiophene derivatives and process for preparation thereof - Google Patents. (n.d.).
-
5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC - NIH. (n.d.). Retrieved from [Link]
-
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC. (2025, December 9). Retrieved from [Link]
-
Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid - PrepChem.com. (n.d.). Retrieved from [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.). Retrieved from [Link]
-
5-(4-Methoxyphenyl)thiophene-2-carboxylic acid - High purity | EN - Georganics. (n.d.). Retrieved from [Link]
-
A green and efficient hydrolysis of met - JOCPR. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]
-
Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. (n.d.). Retrieved from [Link]
-
Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Retrieved from [Link]
-
Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. (n.d.). Retrieved from [Link]
-
The Ultraviolet Spectra of the Thiophene Derivatives. (2010, April 5). Retrieved from [Link]
-
Thiophene-2-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met - IOSR Journal. (n.d.). Retrieved from [Link]
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Troubleshooting & Optimization
Removing palladium impurities from Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Subject: Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Ticket ID: PD-REM-THIO-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
The Challenge: You are attempting to remove residual Palladium (Pd) from This compound . Unlike standard biaryl systems, your molecule contains a thiophene core .
Why this is difficult: Thiophene sulfur atoms are "soft" Lewis bases that can coordinate to Palladium. In standard purification, your product competes with the scavenger for the metal. If you use a weak scavenger (e.g., standard activated carbon or simple silica), the Pd may remain bound to the thiophene sulfur rather than transferring to the adsorbent.
The Solution: You require high-affinity scavengers that outcompete the thiophene moiety. This guide prioritizes Trimercaptotriazine (TMT) and Dithiocarbonate (DMT) functionalized silicas over standard thiols.
Diagnostic Protocol: Characterize Your Impurity
Before selecting a method, determine the state of the Palladium.
| Observation | Pd State | Primary Issue | Recommended Action |
| Dark Grey / Black Precipitate | Colloidal Pd(0) | Nanoparticles suspended in solution. | Filtration (Celite/Membrane) before scavenging.[1] |
| Orange / Red / Brown Solution | Soluble Pd(II) | Ligand-bound Pd complexes (e.g., Pd-phosphine). | Chemical Scavenging (Si-TMT, Si-DMT). |
| Product is Colored but Clear | Mixed Species | Both colloidal and soluble forms. | Hybrid Approach (Celite filtration |
Tier 1: Solid-Supported Scavenging (The Gold Standard)
For thiophene-containing esters, solid-supported scavengers are superior to aqueous washes because they avoid ester hydrolysis risks (associated with strong base washes) and prevent emulsion formation.
Recommended Scavengers
-
Si-TMT (Silica-Trimercaptotriazine): Best for high Pd loads (>1000 ppm). The tridentate nature of TMT forms an irreversible complex with Pd, breaking the Pd-Thiophene interaction.
-
Si-DMT (Silica-Dimercaptotriazine): Alternative if Si-TMT is unavailable.
-
Activated Carbon (Specialized): Only use chemically activated wood-based carbon (e.g., Darco KB-B). Warning: High risk of product yield loss due to
- stacking with the thiophene/phenyl rings.
Experimental Protocol: Batch Mode Scavenging
Use this protocol for Pd levels >100 ppm.
-
Dissolution: Dissolve crude this compound in THF or DCM (10 mL/g). Avoid MeOH if possible, as it can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge.
-
Loading: Add Si-TMT (0.5 – 1.0 g per g of crude product) or calculate 3-5 molar equivalents relative to the Pd content.
-
Temperature: Heat to 40-50°C . Thermal energy is crucial to overcome the activation energy required to displace the Pd from the thiophene sulfur.
-
Time: Stir vigorously for 4 to 16 hours .
-
Filtration: Filter through a 0.45
m PTFE membrane or a pad of Celite. -
Analysis: Check Pd levels via ICP-MS. If >20 ppm, proceed to Tier 3 (Crystallization).
Visualization: Scavenger Selection Logic
Figure 1: Decision tree for selecting the appropriate remediation strategy based on physical state and chemical structure.
Tier 2: Chelation Wash (Liquid-Liquid Extraction)
If solid scavengers are too expensive or unavailable, use a Cysteine Wash . This is effective but requires careful pH control to avoid hydrolyzing your methyl ester.
Protocol:
-
Dissolve product in Ethyl Acetate (EtOAc) .
-
Prepare a 0.5 M Aqueous Cysteine solution. Adjust pH to 6-7 using mild base (NaHCO3). Do not exceed pH 8 to protect the ester.
-
Stir the biphasic mixture vigorously for 1 hour at 40°C.
-
Separate layers. Wash the organic layer with water (x2) to remove residual cysteine.
-
Dry over MgSO4 and concentrate.
Tier 3: Polishing via Crystallization
Crystallization should be the final step , not the first. If you crystallize a crude mixture with high Pd (>500 ppm), the metal often occludes (gets trapped) inside the crystal lattice.
Protocol:
-
Perform Tier 1 (Scavenging) to reduce Pd to <50 ppm.
-
Dissolve the semi-pure solid in minimal hot Ethyl Acetate .
-
Slowly add Hexanes or Heptane (Anti-solvent) while cooling.
-
Allow to stand at 4°C overnight.
-
Filter and wash the crystals with cold Heptane.
Troubleshooting & FAQs
Q: I used Activated Carbon, and my yield dropped by 30%. Why?
A: Your molecule is aromatic and planar. Activated carbon adsorbs planar aromatic compounds via
Q: The product is still grey after scavenging. A: You likely have Colloidal Palladium that is too small to be trapped by standard silica pores but too large to chemically bind.
-
Fix: Dissolve product, add 10 wt% activated charcoal, stir for 30 mins, and filter through a tight Celite pad. Then repeat the Si-TMT treatment.
Q: Can I use TMT (free ligand) instead of Si-TMT (silica bound)? A: Yes, but with caution. Free TMT (2,4,6-trimercapto-s-triazine) forms an insoluble precipitate with Pd.
-
Risk: If you add excess TMT, the unreacted TMT is difficult to remove from your product. Silica-supported reagents (Si-TMT) are preferred because you can simply filter them off.
Q: Why heat the scavenging reaction? A: Ligand exchange is an equilibrium process. The Pd is currently comfortable bound to the thiophene sulfur or phosphine ligands. Heating provides the kinetic energy to break those bonds and allow the Pd to find the "thermodynamic sink" (the TMT scavenger).
Comparative Efficiency Data
| Method | Selectivity for Pd | Product Recovery | Suitability for Thiophenes |
| Si-TMT | High | >95% | Excellent (Outcompetes S-heterocycles) |
| Si-Thiol | Moderate | >95% | Good (May require longer times) |
| Activated Carbon | Low | 60-80% | Poor (Adsorbs product) |
| Crystallization | Low | 70-90% | Poor (Traps Pd if used alone) |
Workflow Diagram: The "Self-Validating" Protocol
Figure 2: Step-by-step workflow ensuring regulatory compliance (<10 ppm).
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
-
Rosso, V. W., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development. Link
-
Biotage. (2023).[2] Metal Scavenging User Guide: Strategies for API Purification. Link
-
SiliCycle. (2022). SiliaMetS® Metal Scavengers: Application Note for Palladium Removal. Link
Sources
Technical Support Center: Optimizing Column Chromatography Purification of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the purification of this moderately polar compound using column chromatography. Here, we move beyond generic steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Understanding the Molecule
Before diving into troubleshooting, it's crucial to understand the structural characteristics of this compound. The molecule possesses a thiophene ring and a methoxy-substituted phenyl ring, contributing to its aromatic and relatively non-polar character. However, the methyl ester group introduces a significant degree of polarity. This dual nature means that successful separation requires a careful balance of stationary and mobile phase selection.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying this compound?
A1: For moderately polar compounds like this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[1][2] Its slightly acidic nature is generally not problematic for this ester. Should you observe compound degradation on the column (indicated by streaking on TLC or low recovery), consider deactivating the silica by adding 1-2% triethylamine to your eluent or using neutral alumina as an alternative stationary phase.[3]
Q2: How do I select the optimal mobile phase (solvent system)?
A2: The key is to use Thin Layer Chromatography (TLC) to scout for the ideal solvent system before committing to the column.[1][4] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound, with a clear separation from its nearest impurities (a difference in Rf of at least 0.2 is ideal).[4]
For this compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[4][5] You can also explore other systems like dichloromethane/hexane or toluene.[3][5]
Q3: My compound is not soluble in the chosen mobile phase. How should I load it onto the column?
A3: This is a common issue, especially with larger scale reactions.[6] You have two primary options:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.[1] If solubility is low, you can dissolve it in a slightly stronger, compatible solvent (like dichloromethane), load it, and then immediately begin elution with your weaker mobile phase.[6]
-
Dry Loading: Dissolve your sample in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator to get a free-flowing powder.[1][7] This powder can then be carefully added to the top of the packed column.[7] Dry loading is often preferred as it can lead to sharper bands and better separation.
Troubleshooting Specific Issues
Q4: My compound is not moving from the origin on the TLC plate (Rf ≈ 0). What should I do?
A4: This indicates the solvent system is not polar enough to elute your compound. You need to increase the polarity of the mobile phase.[4] For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If even 100% ethyl acetate is insufficient, you may need to switch to a more aggressive solvent system, such as dichloromethane/methanol.[3][8]
Q5: The separation between my product and a close-running impurity is poor. How can I improve resolution?
A5: Improving the separation of compounds with similar polarities is a common challenge.[3] Consider the following strategies:
-
Optimize the Solvent System: Test different solvent systems using TLC. Sometimes a solvent from a different selectivity group (e.g., using toluene instead of ethyl acetate) can alter the interactions with the silica gel and improve separation.[5]
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity (gradient elution).[3][9] This can help resolve closely eluting compounds.
-
Adjust Column Dimensions: Use a longer, narrower column. This increases the surface area and the number of theoretical plates, enhancing separation efficiency.[3]
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation. A general rule of thumb is to use a silica gel-to-crude product weight ratio of 50:1 to 100:1.[3]
Q6: The compound streaks or "tails" during elution on my TLC plate and column. What does this mean?
A6: Tailing is often caused by strong interactions between your compound and the stationary phase.[3] This can be due to the compound's acidity/basicity or decomposition on the silica. For an ester like this, which is generally neutral, tailing might suggest an acidic impurity or slight decomposition. Adding a very small amount (0.5-1%) of a modifier like triethylamine (if the compound is basic) or acetic acid (if acidic) to the eluent can often resolve this issue by neutralizing active sites on the silica gel.[3]
Q7: My column is running too slowly, or it has stopped completely. What should I do?
A7: A slow or stopped column can be caused by several factors:
-
Improper Packing: Air bubbles or channels in the silica bed can impede flow.[10] Unfortunately, this usually requires repacking the column.
-
Clogging: The frit at the bottom of the column may be clogged by very fine silica particles or insoluble impurities.[6] You can try gently pushing a wire up the spout to clear the blockage.[6]
-
Insoluble Impurities: If your crude sample contains material that is not soluble in the eluent, it can precipitate at the top of the column.[6]
Experimental Protocols & Data
Protocol 1: Mobile Phase Selection using TLC
-
Dissolve a small amount of your crude product in a volatile solvent like dichloromethane.
-
Prepare several TLC developing chambers with different solvent systems. Start with varying ratios of a non-polar and a polar solvent (e.g., 9:1, 4:1, 7:3 Hexane:Ethyl Acetate).
-
Spot the crude mixture onto separate TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the plates under a UV lamp.
-
Identify the solvent system that places your desired product at an Rf value between 0.25 and 0.35 and provides the best separation from other spots.[4]
| Solvent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Main Impurity | Separation (ΔRf) | Assessment |
| 9:1 | 0.15 | 0.20 | 0.05 | Poor separation, low Rf |
| 4:1 (8:2) | 0.30 | 0.55 | 0.25 | Optimal for Column |
| 7:3 | 0.45 | 0.65 | 0.20 | Good separation, but Rf is slightly high |
| 1:1 | 0.60 | 0.75 | 0.15 | Poor separation, high Rf |
Table 1: Example TLC data for optimizing the mobile phase. The 4:1 Hexane:Ethyl Acetate system is identified as optimal.
Protocol 2: Slurry Packing a Silica Gel Column
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with your initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[8]
-
While gently swirling, pour the slurry into the column. Use a funnel to aid the transfer.
-
Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.[10]
-
Open the stopcock to drain some solvent, which helps compact the bed. Never let the solvent level drop below the top of the silica bed.
-
Once the silica has settled into a uniform bed, add another thin layer of sand on top to prevent disturbance during sample loading.[8]
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor separation during column chromatography.
Caption: Troubleshooting workflow for poor column chromatography separation.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]
-
ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. [Link]
-
Scribd. (2012, August 7). Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
University of Victoria. Column chromatography. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Solving solubility issues of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate in NMR solvents
Introduction & Problem Analysis
Compound Profile: Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a donor-acceptor biaryl system.[1][2]
-
Structural Features: It contains an electron-rich 4-methoxyphenyl group (donor) conjugated to an electron-deficient thiophene-2-carboxylate core (acceptor).[1][2]
-
The Solubility Challenge: This "push-pull" electronic character often leads to a highly planar conformation, maximizing
-conjugation. Consequently, these molecules tend to stack efficiently in the solid state (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - stacking), creating a high lattice energy that resists dissolution.[1][2] Standard non-polar solvents (like CDCl₃) may fail to disrupt these intermolecular forces, while highly polar solvents may not solvate the lipophilic aromatic backbone effectively.[1][2]
This guide provides a systematic approach to solubilizing this compound for high-resolution ¹H and ¹³C NMR spectroscopy.
Diagnostic Flowchart
Use this decision matrix to select the optimal solvent system based on your initial observations.
Figure 1: Decision tree for selecting NMR solvents based on molecular interaction mechanisms.
Solvent Selection Strategy
Do not choose solvents randomly. Select based on the mechanism required to break the crystal lattice.[2]
Tier 1: The Standard Approach
Chloroform-d (CDCl₃) is the baseline.[1][2][3]
-
Why: Low cost, excellent volatility (easy sample recovery), and the residual peak (7.26 ppm) rarely interferes with thiophene/phenyl protons.[1][2]
-
Risk: Often fails for rigid, planar esters due to insufficient interaction energy to overcome lattice packing.[1][2]
Tier 2: The "Stacking Breaker" (Recommended)
-
Mechanism: The quadrupole moment of benzene interacts favorably with the
-system of the thiophene-phenyl axis.[1][2] It is superior to chloroform for disrupting - stacking in biaryl systems. -
Bonus: It often induces significant chemical shift changes (ASIS effect), separating overlapping aromatic signals that are clustered in CDCl₃.[1][2]
Tier 3: The "Polarity Hammer"
Dimethyl Sulfoxide-d₆ (DMSO-d₆) [1][2]
-
Mechanism: High dielectric constant (
) and strong dipole capability.[1][2] It effectively solvates the ester and methoxy dipoles.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Drawbacks: High viscosity leads to broader peaks; difficult to remove (high boiling point); absorbs atmospheric water rapidly (HDO peak at 3.33 ppm interferes with methoxy signals).[1][2]
Comparative Data Table
| Solvent | Boiling Point (°C) | Viscosity (mPa[1][2]·s) | Residual ¹H Signal | Suitability for Thiophene Esters |
| CDCl₃ | 61.2 | 0.56 | 7.26 (s) | Moderate. Good for oils; poor for crystals.[1][2] |
| Benzene-d₆ | 80.1 | 0.65 | 7.16 (s) | High. Best for breaking |
| Acetone-d₆ | 56.0 | 0.32 | 2.05 (quint) | High. Good balance of polarity & low viscosity.[1][2] |
| DMSO-d₆ | 189.0 | 2.00 | 2.50 (quint) | High. Use if sample is very polar/insoluble.[1][2] |
Experimental Protocols
Protocol A: Variable Temperature (VT) Dissolution
If the sample is sparingly soluble at room temperature, kinetic energy can disrupt the lattice.[2]
-
Preparation: Place 5–10 mg of compound in a high-quality NMR tube (e.g., Wilmad 507-PP).
-
Solvent Addition: Add 0.6 mL of DMSO-d₆ or Toluene-d₈ (preferred over Benzene-d₆ for high heat).
-
Pre-Heating: Use a heat gun (gentle setting) or water bath to warm the tube to ~50°C outside the probe to aid dissolution.[1][2]
-
Instrument Setup: Set the NMR probe temperature to 323 K (50°C) or 353 K (80°C) depending on solvent limits.
-
Acquisition: Lock and shim at the elevated temperature. This often sharpens peaks by reducing viscosity (especially in DMSO).[2]
Protocol B: The "Trace" Method for ¹³C NMR
If solubility is strictly limited (< 2 mg/0.6 mL) and ¹³C is required:
-
Concentration: Use the maximum saturated solution (filter off undissolved solids to prevent magnetic field inhomogeneity).[1][2]
-
Parameter Optimization:
Frequently Asked Questions (FAQ)
Q: My sample dissolves but the NMR peaks are very broad. Why? A: This usually indicates aggregation or viscosity issues.[1][2]
-
Diagnosis: If in DMSO, it's likely viscosity.[1][2] If in CDCl₃, the molecules may be forming "micro-stacks" (aggregates) that tumble slowly.[2]
-
Fix: Switch to Benzene-d₆ or Toluene-d₈ and run at 50°C. The heat breaks aggregates, and the aromatic solvent intercalates between the stacks.[1]
Q: Can I use sonication to dissolve the sample? A: Yes, but with caution.[1][2]
-
Technique: Sonicate for 5-10 minutes.
-
Warning: Sonication heats the solvent.[2] If using CDCl₃ or Acetone, ensure the cap is not tight to prevent popping, or use a Parafilm seal.[1][2] Extended sonication can degrade sensitive thiophenes (though this ester is relatively stable).[2]
Q: The methoxy peak (~3.8 ppm) is obscured by the water peak.[1][2] What do I do? A: This is common in DMSO-d₆ (water ~3.3 ppm) or wet CDCl₃ (water ~1.5 ppm).[1][2]
-
Fix 1: Add a single pellet of activated 4Å molecular sieves directly to the NMR tube and wait 30 mins.[1][2]
-
Fix 2: Switch to Acetone-d₆ .[1][2] Water appears at ~2.8 ppm, usually distinct from the methoxy group (3.8–4.0 ppm).[2]
Q: I need to recover the sample after NMR. Which solvent is best? A: Avoid DMSO.[1][2][4]
-
Use CDCl₃ , Acetone-d₆ , or Benzene-d₆ .[1][2] These can be removed via rotary evaporation or a nitrogen blow-down. DMSO requires high vacuum and heat, which may sublime or degrade your product.[1][2]
References
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179.[1][2] (Authoritative guide for identifying solvent peaks). [Link]
-
BioChromato. NMR Solvent Selection and Sample Recovery. (Practical guide on solvent evaporation). [Link]
Sources
Minimizing homocoupling side products in thiophene arylation reactions
Topic: Minimizing Homocoupling Side Products in Thiophene Arylation Ticket ID: THIO-ARYL-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Triage: Is it Homocoupling?
Before altering reaction parameters, confirm that the side product is indeed a homocoupled dimer. Thiophene homocoupling manifests in two distinct forms depending on your reagents.
Quick Identification Guide
| Feature | Oxidative Homocoupling (Nucleophile-Nucleophile) | Reductive Homocoupling (Electrophile-Electrophile) |
| Structure | Thiophene-Thiophene (Bithiophene) | Ar-Ar (Biaryl) |
| Origin | Boronic acid/ester or C-H substrate dimerization.[1] | Aryl halide dimerization (Ullmann-type).[2] |
| Visual Cue | High Fluorescence. Bithiophenes often glow blue/green under UV (365 nm) even at trace levels. | Often colorless or weak fluorescence (unless Ar is polycyclic). |
| Cause | Dissolved | Catalyst decomposition, slow transmetallation, reducing conditions.[1] |
Module 1: Troubleshooting Logic Flow
Use this decision tree to isolate the root cause of your impurity.
Figure 1: Diagnostic logic for isolating the mechanistic origin of homocoupling side products.
Critical Troubleshooting Q&A
Issue A: The "Glaser" Leak (Oxidative Homocoupling)
User Question: "I am running a Suzuki coupling between a 2-thienylboronic acid and an aryl bromide. I consistently see 10-15% of 2,2'-bithiophene, even under Argon. Why?"
Technical Analysis: This is the most common failure mode in thiophene arylation. It occurs because thiophene boronic acids are electron-rich and prone to Pd(II)-mediated oxidative dimerization .
-
Oxygen Leak: Even trace
re-oxidizes Pd(0) to Pd(II). This Pd(II) can bind two boronic acids (instead of one halide and one boronic acid) and reductively eliminate the dimer. -
The "Glaser" Mechanism: In the presence of base and oxygen, copper-free palladium can catalyze the direct dimerization of boronic acids.
Corrective Protocol:
-
Degassing: Balloon purging is insufficient. You must use Subsurface Sparging (bubbling Argon directly through the solvent) for at least 20 minutes or the Freeze-Pump-Thaw method (3 cycles).
-
Sacrificial Reductant: Add 5–10 mol% of Potassium Formate or Hydroquinone . These act as scavengers, reducing any transient Pd(II) back to Pd(0) before it can complex with the boronic acid.
Issue B: The "Concentration" Trap
User Question: "My reaction is clean, but the homocoupling persists despite rigorous degassing. I use 1.5 equivalents of boronic acid."
Technical Analysis:
If the rate of Transmetallation (Boron
Corrective Protocol:
-
Inverse Addition: Do not dump all reagents in at once.
-
Slow Addition Technique: Dissolve the Thienylboronic acid in the reaction solvent and add it via syringe pump over 1–2 hours to the refluxing mixture of Catalyst + Aryl Halide + Base. This keeps the instantaneous concentration of the nucleophile low, statistically favoring the cross-coupling event.
Issue C: Direct Arylation (C-H Activation) Dimerization
User Question: "I am trying to directly arylate thiophene using Pd(OAc)2, but I get bithiophene instead of the phenyl-thiophene."
Technical Analysis: In Direct Arylation (C-H activation), homocoupling arises from a CMD (Concerted Metallation-Deprotonation) mismatch. If the catalyst activates a second thiophene molecule instead of the aryl halide, you generate the dimer. This is often exacerbated by using Pd(II) precatalysts (like Pd(OAc)2) which are oxidants themselves in the first turnover.
Corrective Protocol:
-
Switch Pre-catalyst: Use a Pd(0) source like Pd2(dba)3 .[3] This eliminates the initial Pd(II) that can stoichiometrically oxidize the thiophene.
-
Proton Shuttle: Ensure you are using a carboxylate additive (e.g., Pivalic Acid, 30 mol%). This tunes the CMD selectivity toward the cross-coupling pathway.
Mechanistic Visualization
Understanding where the cycle breaks is crucial for selecting the right inhibitor.
Figure 2: The "Leak" Pathway. Oxygen or Pd(II) excess diverts the catalyst into the red homocoupling cycle.
Optimized Experimental Protocol
Protocol: High-Fidelity Suzuki Coupling of Thiophene-2-boronic Acid Designed to minimize oxidative homocoupling to <2%.
Reagents
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 / SPhos (for difficult substrates).
-
Base:
(2.0 equiv) or (3.0 equiv). Avoid strong hydroxides if possible. -
Solvent: DME/Water (2:1) or Toluene/Water (3:1).
-
Additive: Potassium Formate (5 mol%) - Optional scavenger.
Step-by-Step Workflow
-
Solvent Preparation (Critical):
-
Combine organic solvent and water in a Schlenk flask.
-
Sparge with Argon gas through a needle submerged in the liquid for 20 minutes. Do not skip this.
-
-
Reactor Charge (The "Electrophile Pool"):
-
Add Aryl Halide (1.0 equiv), Catalyst (0.05 equiv), and Base to the reaction vessel.[1]
-
Evacuate and backfill with Argon (3x).
-
-
The "Slow Feed" (The Solution):
-
Dissolve Thiophene-2-boronic acid (1.2 equiv) in a separate, degassed portion of the solvent.
-
Heat the reactor to reflux (
). -
Add the boronic acid solution dropwise over 60 minutes using a syringe pump.
-
-
Monitoring:
-
Check TLC under UV (365nm). A bright blue glowing spot indicates Bithiophene formation. If observed early, stop addition and re-sparge the mixture.
-
Data Reference: Degassing Efficiency
Why "bubbling" matters: Dissolved Oxygen content vs. Technique.
| Technique | Time (min) | Residual | Homocoupling Risk |
| No Degassing | 0 | ~8.0 | Critical |
| Balloon Purge (Headspace) | 15 | ~4.0 | High |
| Sonication | 10 | ~2.5 | Moderate |
| Sparging (Bubbling) | 15 | < 0.5 | Low |
| Freeze-Pump-Thaw | 3 Cycles | < 0.05 | Minimal |
References
-
Adrio, J. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[1][4] ACS Publications.
-
Lévesque, F. et al. (2010). Direct Arylation of Thiophenes: Mechanisms and Optimization. Journal of the American Chemical Society.
-
Amatore, C. et al. (2011). Mechanism of the Suzuki-Miyaura Cross-Coupling: The Role of the Base and the Anionic Palladium Species. Chemistry - A European Journal.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Side Reactions.
Sources
Stability of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate under basic conditions
Technical Support Guide: Stability & Handling of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Executive Summary: The Stability Paradox
This compound represents a specific class of "push-pull" heteroaromatic esters. While generally robust, its stability in basic media is governed by a tug-of-war between two opposing forces:
-
Electronic Deactivation (Stability): The electron-rich thiophene ring, further enriched by the para-methoxyphenyl group, donates electron density into the ester carbonyl. This renders the carbonyl carbon less electrophilic than a standard benzoate ester, making it kinetically slower to hydrolyze under mild conditions.
-
Leaving Group Ability (Instability): Once attacked, the resulting thiophene-2-carboxylate anion is stable (pKa of conjugate acid ~3.5), making the hydrolysis thermodynamically favorable if the activation energy is overcome.
The Bottom Line: This molecule is kinetically stable to mild bases (e.g., bicarbonates, cold dilute hydroxide) due to poor water solubility and electronic shielding, but will rapidly degrade (hydrolyze) with strong nucleophilic bases (NaOH/LiOH) in the presence of organic co-solvents.
Critical Stability Data & Base Compatibility
The following table categorizes the stability of the substrate against common basic reagents used in synthesis (e.g., Suzuki couplings) and workups.
| Base Category | Reagent Examples | Stability Rating | Primary Risk | Recommended Action |
| Weak Inorganic | NaHCO₃, K₂CO₃ (aq) | High | Negligible hydrolysis at RT. | Safe for aqueous workups. |
| Suzuki Bases | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Moderate | Partial hydrolysis at reflux (>80°C). | Use biphasic systems (Toluene/H₂O) to protect ester. |
| Hydroxides | LiOH, NaOH, KOH | Low | Rapid saponification (Intentional). | Avoid unless making the acid. |
| Strong Non-Nucleophilic | LDA, LiHMDS, t-BuOK | Variable | Ring Deprotonation (C3/C4) or Claisen condensations. | Strictly Anhydrous / Low Temp (-78°C) only. |
| Amines | Et₃N, DIPEA, Pyridine | High | None (Non-nucleophilic enough). | Safe for use as acid scavengers. |
Troubleshooting Guides (Q&A Format)
Scenario A: "I'm losing my ester during Suzuki coupling."
User Question: I am synthesizing this molecule via Suzuki coupling using a methyl 5-bromothiophene-2-carboxylate and 4-methoxyphenylboronic acid. I used K₂CO₃ in DMF/Water at 90°C, but I see 30% carboxylic acid byproduct. How do I stop this?
Diagnosis: You have created a "perfect storm" for hydrolysis. The combination of a polar aprotic solvent (DMF), water, heat, and base allows the hydroxide (generated from carbonate equilibrium) to attack the ester.
The Solution: Switch to a Phase-Transfer Protocol .
-
Change Solvent: Move to a biphasic system like Toluene/Water or DME/Water . The lipophilic ester will reside in the organic layer, shielded from the basic aqueous layer.
-
Reduce Base Strength: Switch from K₂CO₃ to NaHCO₃ if the coupling allows, or reduce the equivalents of base to 2.0 eq.
-
Temperature Control: If possible, lower the reaction temperature to 70-80°C.
Technical Insight: The p-methoxy group donates electrons, making the oxidative addition step of the Suzuki coupling slower, forcing you to heat the reaction. By using a biphasic system, you decouple the cross-coupling (interface/organic) from the hydrolysis (aqueous).
Scenario B: "I want to hydrolyze the ester, but it's taking forever."
User Question: I need to make the carboxylic acid derivative. I stirred the ester in 1M NaOH (aq) for 24 hours, but TLC shows mostly starting material. What's wrong?
Diagnosis: Solubility-Limited Reactivity. Your molecule is highly lipophilic (greasy). It is effectively a "brick" floating in the aqueous base, preventing the hydroxide ions from reaching the carbonyl carbon.
The Solution: Use the LiOH / THF / Water System.
-
Solvent: Dissolve the ester in THF (or Dioxane) first.
-
Reagent: Add an aqueous solution of LiOH (Lithium Hydroxide).
-
Ratio: Use a 3:1 or 4:1 ratio of THF:Water. The mixture must be homogeneous (one phase).
Why LiOH? Lithium acts as a Lewis acid, coordinating to the carbonyl oxygen. This activates the ester for nucleophilic attack and improves the solubility of the intermediate salt.
Scenario C: "I used LDA to functionalize the ring and got a complex mixture."
User Question: I tried to deprotonate the 3-position using LDA at -78°C to add a methyl group, but I lost the ester and got a mess.
Diagnosis: Nucleophilic Attack vs. Deprotonation. While LDA is bulky, methyl esters are small. There is a competition between deprotonating the thiophene ring (desired) and attacking the ester carbonyl (Claisen-type side reaction).
The Solution:
-
Switch Ester: If you must do C-H activation, the methyl ester is a liability. Consider using a tert-butyl ester (sterically bulky) or an oxazoline protecting group, then hydrolyze/convert later.
-
Alternative Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is even bulkier and less nucleophilic than LDA, favoring deprotonation over carbonyl attack.
Visualized Pathways & Decision Logic
Diagram 1: The Hydrolysis Competition
This diagram illustrates the mechanistic competition that dictates stability.
Caption: The "Stability Triad": Electronic donation and poor solubility protect the ester. Hydrolysis only occurs when solvent conditions bridge the solubility gap and energy overcomes the electronic deactivation.
Diagram 2: Experimental Decision Tree
Follow this logic to select the correct base and solvent system.
Caption: Operational workflow for selecting reaction conditions based on the desired fate of the ester moiety.
Validated Experimental Protocol: Controlled Saponification
If your goal is to convert the ester to the acid quantitatively without degradation, use this standard operating procedure (SOP).
Reagents:
-
This compound (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF) (HPLC Grade)
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the ester in 3.0 mL of THF. Stir until fully dissolved.
-
Activation: Dissolve 3.0 mmol of LiOH·H₂O in 1.0 mL of water.
-
Addition: Add the aqueous LiOH solution dropwise to the THF solution. Note: The solution should remain clear. If precipitation occurs, add more THF.
-
Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (or LC-MS). The starting material spot (high Rf) should disappear, and a baseline spot (carboxylate salt) should appear.
-
Workup (Critical):
-
Evaporate the THF under reduced pressure (rotovap).[1]
-
Dilute the remaining aqueous residue with water.
-
Wash: Extract once with Ethyl Acetate (to remove unreacted neutrals/impurities). Discard the organic layer.[2]
-
Acidify: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a white/off-white solid.
-
Isolate: Filter the solid and dry under vacuum.[3]
-
References
- Mechanism of Ester Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Thiophene Acidity & Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Section: Thiophenes - Reactivity towards nucleophiles).
-
Suzuki Coupling Side Reactions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Green Hydrolysis Protocols: "Ester to Acid - Common Conditions." Common Organic Chemistry. Link
-
pKa Data (Thiophene vs Benzoic): "Thiophene-2-carboxylic acid." PubChem Database. National Center for Biotechnology Information. Link
Sources
Technical Support Center: Synthesis of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Topic: Alternative Catalysts & Protocols for Thiophene-Aryl Coupling Ticket ID: CHEM-SUP-2024-089 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely attempting to synthesize Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate using standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4). While functional, this traditional route often suffers from oxidative instability, high catalyst loading (5-10 mol%), and purification difficulties due to phosphine oxides.
This guide provides three validated "Next-Generation" workflows to address specific failure modes:
-
The "Robust" Route: NHC-Palladium (PEPPSI) catalysts for air stability and difficult turnover.
-
The "Green" Route: Nickel-catalyzed coupling to reduce cost and reliance on precious metals.
-
The "Atom-Economy" Route: Direct Arylation (C-H activation) to eliminate the boronic acid step entirely.
Module 1: High-Stability Catalysis (PEPPSI System)
User Scenario: “My reaction stalls after 50% conversion, or the catalyst turns black (Pd-black) immediately upon heating. I need a more stable system than Tetrakis.”
Technical Insight: Standard phosphine ligands (PPh3) dissociate easily, leading to catalyst aggregation (Pd-black). PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts utilize N-Heterocyclic Carbenes (NHCs).[1][2] The NHC ligand binds tightly to Pd, preventing aggregation and allowing the catalyst to remain active even in air or with moisture present.
Recommended Protocol: PEPPSI-IPr Coupling[3]
| Parameter | Specification |
| Catalyst | Pd-PEPPSI-IPr (Sigma-Aldrich #669032) |
| Loading | 1.0 mol% (vs. 5-10% for Tetrakis) |
| Solvent | Dioxane/Water (9:1) or Toluene/Water |
| Base | K₂CO₃ (2.0 equiv) |
| Temperature | 80 °C |
| Atmosphere | Nitrogen (Air tolerant during weighing) |
Step-by-Step Workflow:
-
Charge a reaction vial with Methyl 5-bromothiophene-2-carboxylate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd-PEPPSI-IPr (1.0 mol%). Note: This orange solid is air-stable; no glovebox needed.
-
Seal the vial and purge with inert gas (N₂/Ar) for 5 minutes.
-
Inject degassed Dioxane/Water (9:1) via syringe.
-
Heat to 80 °C for 2-4 hours.
-
Workup: The NHC ligand does not form "oxides" like phosphines. Simple filtration through a silica plug usually removes the catalyst residue.
Module 2: Direct Arylation (C-H Activation)
User Scenario: “I want to skip the step of making the boronic acid. Can I couple the thiophene ester directly with 4-bromoanisole?”
Technical Insight: Thiophene esters are highly activated at the C5 position. Using Concerted Metallation-Deprotonation (CMD) , you can bypass the boronic acid entirely. This requires a specific carboxylate additive (Pivalic Acid) to act as a proton shuttle.
Critical Mechanism: The CMD Pathway
Unlike Suzuki coupling (Oxidative Addition
Caption: The CMD mechanism relies on Pivalic Acid (PivOH) to lower the energy barrier for breaking the C-H bond at the thiophene C5 position.
Recommended Protocol: Fagnou Conditions
| Parameter | Specification |
| Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | PCy₃-HBF₄ (4-10 mol%) or SPhos |
| Additive | Pivalic Acid (PivOH) (30 mol%) - CRITICAL |
| Base | K₂CO₃ (2-3 equiv) |
| Solvent | Toluene or DMA |
| Temp | 100-110 °C |
Troubleshooting the C-H Route:
-
Issue: Regioselectivity (C3 vs C5 coupling).
-
Fix: The ester at C2 sterically blocks C3 and electronically activates C5. If you see C3 byproducts, lower the temperature to 90 °C.
-
Issue: Low conversion.
-
Fix: Ensure Pivalic Acid is fresh. It acts as the "shuttle" for the proton.[3] Without it, the reaction will likely fail.
Module 3: Earth-Abundant Catalysis (Nickel)
User Scenario: “Palladium is too expensive for our scale-up. Can we use Nickel?”
Technical Insight: Nickel is smaller and more nucleophilic than Palladium, making oxidative addition easier, even with chlorides. However, Ni(0) is air-sensitive. We recommend using an air-stable Ni(II) precatalyst that reduces in situ.
Recommended Protocol: Ni-Catalyzed Suzuki[5][6]
| Parameter | Specification |
| Pre-Catalyst | NiCl₂(PCy₃)₂ (5 mol%) |
| Solvent | 2-Me-THF or t-Amyl Alcohol (Green Solvents) |
| Base | K₃PO₄ (2-3 equiv) |
| Ligand | PCy₃ (tricyclohexylphosphine) - Included in complex |
| Temp | 100 °C |
Key Advantage: This protocol works exceptionally well with Aryl Chlorides (cheaper than bromides) and tolerates sulfur heterocycles better than some Pd catalysts, which can be poisoned by sulfur.
Decision Matrix: Which Catalyst Should You Choose?
Use this logic flow to select the correct protocol for your specific constraints.
Caption: Decision matrix for selecting the optimal catalytic system based on substrate availability, scale, and steric constraints.
Troubleshooting & FAQs
Q1: My reaction turns black immediately, and yield is <10%.
-
Diagnosis: "Pd-Black" precipitation. Your ligand is dissociating, or oxygen is present.
-
Solution: Switch to Pd-PEPPSI-IPr . The carbene ligand does not dissociate easily. Alternatively, ensure your solvent is thoroughly degassed (sparge with Argon for 20 mins, not just sonication).
Q2: I am seeing significant homocoupling of the boronic acid (4,4'-dimethoxybiphenyl).
-
Diagnosis: Oxidative coupling driven by oxygen or slow transmetallation.
-
Solution:
-
Strict exclusion of O₂.
-
Switch base to K₃PO₄ or Cs₂CO₃ (anhydrous).
-
Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the halide.
-
Q3: Can I use water as a solvent?
-
Answer: Yes. Micellar Catalysis is highly effective for thiophenes.
-
Protocol: Use 2 wt% TPGS-750-M in water. This surfactant forms nanoreactors. You can often run this at room temperature or 40°C using Pd(dtbpf)Cl₂.
References
-
Organ, M. G., et al. (2006).[2] Pd-PEPPSI-IPr and its application in the Suzuki-Miyaura coupling.[1] Chemistry – A European Journal.
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) pathway in Direct Arylation. Chemistry Letters.
-
Lipshutz, B. H., et al. (2011). Transition metal catalyzed cross-couplings in water at room temperature.[4] Aldrichimica Acta.
-
Ge, S., & Hartwig, J. F. (2011). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Arylboronic Acids.[5] Angewandte Chemie International Edition.
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Validation & Comparative
A Researcher's Guide to High-Resolution Mass Spectrometry of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate: A Comparative Analysis
In the landscape of drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds such as Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate, a molecule of interest in medicinal chemistry, selecting the optimal analytical technique is a critical decision. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical methods for the analysis of this compound, supported by experimental insights and protocols.
The Subject: this compound
This compound is a thiophene derivative featuring a methoxyphenyl substituent. Thiophene-based compounds are of significant interest in pharmaceutical research due to their diverse biological activities.[1][2] The accurate determination of the molecular formula and structure of such molecules is the foundational step in their development pipeline.
Chemical Profile:
| Property | Value | Source |
| Molecular Formula | C13H12O3S | |
| Molecular Weight | 248.30 g/mol | |
| Monoisotopic Mass | 248.05071 u | Calculated |
| Structure | ||
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The identical molecular formula and weight for the 4- and 5-substituted isomers highlight the need for analytical techniques that can provide more than just mass-to-charge ratio information.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Determination
HRMS is a powerful technique for the accurate mass measurement of ions, enabling the confident determination of elemental compositions.[3][4] For a molecule like this compound, HRMS provides an unparalleled level of precision, typically within 2-5 ppm mass accuracy, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Experimental Protocol: LC-HRMS Analysis
A liquid chromatography-high resolution mass spectrometry (LC-HRMS) workflow is ideal for the analysis of this compound, offering both separation of potential impurities and high-accuracy mass detection.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice for separating aromatic compounds. Biphenyl columns can also offer enhanced retention for aromatic analytes.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for this class of compounds. Atmospheric Pressure Chemical Ionization (APCI) can also be considered.[6]
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer capable of high resolution (>60,000 FWHM).
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode for accurate mass measurement of the precursor ion. For structural elucidation, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be employed to acquire fragmentation data (MS/MS).
Data Interpretation and Expected Results
The primary objective of the HRMS analysis is to confirm the elemental composition of the parent ion.
| Theoretical Ion | Exact Mass (m/z) |
| [M+H]+ | 249.05852 |
| [M+Na]+ | 271.04046 |
The high-resolution mass spectrometer will provide an experimental m/z value that can be compared to the theoretical exact mass. A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.
Fragmentation Analysis:
-
Loss of the methoxy group (-OCH3).
-
Cleavage of the ester group (-COOCH3).
-
Fragmentation of the thiophene ring.
Comparative Analysis with Alternative Techniques
While HRMS excels at providing exact mass and elemental composition, a comprehensive characterization often involves complementary techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3][8] For this compound, GC-MS could be a viable alternative, particularly for purity assessment and identification of volatile impurities.
| Aspect | HRMS (LC-coupled) | GC-MS |
| Sample Volatility | Not a limiting factor. | Requires analyte to be volatile and thermally stable. |
| Ionization | Soft ionization (ESI, APCI), typically preserving the molecular ion. | Hard ionization (Electron Ionization - EI), often leading to extensive fragmentation and a weak or absent molecular ion peak. |
| Mass Accuracy | High (ppm level). | Low (unit mass resolution). |
| Structural Information | Obtained through controlled fragmentation (MS/MS). | Extensive fragmentation provides a characteristic fingerprint for library matching. |
Key Consideration: The extensive fragmentation in EI-GC-MS can sometimes make it difficult to determine the molecular weight of an unknown compound. However, the resulting fragmentation pattern is highly reproducible and can be used for library matching for known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each atom in a molecule.[9][10]
| Aspect | HRMS | NMR |
| Information Provided | Elemental composition and connectivity (via fragmentation). | Detailed 3D structure and connectivity. |
| Sensitivity | High (picomole to femtomole range). | Lower (micromole to nanomole range). |
| Sample Requirement | Small amounts (micrograms to nanograms). | Larger amounts (milligrams). |
| Isomer Differentiation | Can differentiate isomers with different fragmentation patterns, but may not distinguish all positional isomers. | Excellent for differentiating isomers, including positional and stereoisomers. |
| Quantification | Can be quantitative with appropriate standards. | Inherently quantitative without the need for identical standards. |
Synergistic Approach: The combination of HRMS and NMR provides the most comprehensive characterization of a novel compound.[9][11][12] HRMS confirms the elemental composition, while NMR elucidates the precise atomic arrangement.
Conclusion
For the definitive characterization of this compound, High-Resolution Mass Spectrometry is an indispensable tool. Its ability to provide accurate mass measurements allows for the unambiguous determination of the elemental formula, a critical piece of data for any new chemical entity. While techniques like GC-MS and NMR offer valuable complementary information regarding purity and detailed structure, HRMS stands out for its sensitivity and precision in establishing the molecular identity. An integrated approach, leveraging the strengths of each of these techniques, will ultimately provide the most complete and reliable characterization for researchers in the field of drug development.
References
- Margl, L., et al. "GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
- Fisichella, S., et al. "The mass spectra of some substituted thiophene-2-carboxylic acids.
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Sigma-Aldrich. "Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate." Sigma-Aldrich, .
- Margl, L., et al. "GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae)." PubMed, pubmed.ncbi.nlm.nih.gov/11837517/.
- Robson, Felicia. "Derivatives and Synthesis of Heterocyclic Compound: Thiophene." Research & Reviews: Journal of Medicinal & Organic Chemistry 9.4 (2022).
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Chem-Impex. "Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate." Chem-Impex, .
- Jin, C., et al. "Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry." Analytical Chemistry 93.12 (2021): 5183-5190.
- Van De Wiele, T., et al. "Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract.
- PubChem. "Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate." PubChem, pubchem.ncbi.nlm.nih.gov/compound/596903.
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Georganics. "5-(4-Methoxyphenyl)thiophene-2-carboxylic acid." Georganics, .
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Sigma-Aldrich. "Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate." Sigma-Aldrich, .
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Sanchis, Y., et al. "Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS." Thermo Fisher Scientific, .
- Wang, J., et al. "Advanced techniques and applications of LC-MS in small molecule drug discovery." Drug Discovery Today: Technologies 19 (2016): 27-33.
- Jayatilaka, D., et al. "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." Toxics 8.3 (2020): 58.
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Royal Society of Chemistry. "Supporting Information." The Royal Society of Chemistry, .
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BOC Sciences. "LC-HRMS Testing." BOC Sciences, .
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- Emwas, Abdul-Hamid M. "The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research." Methods in Molecular Biology, vol. 1277, 2015, pp. 161-93.
- Mishra, Raghav, and A. K. Gupta. "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica 3.4 (2011): 38-54.
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ResearchGate. "HRMS speculated molecular formula did not match with the NMR spectral data. What is the reason behind?" ResearchGate, .
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Sigma-Aldrich. "5-(4-Methoxyphenyl)thiophene-2-carbaldehyde." Sigma-Aldrich, .
- NIST. "Methyl-2-thiophene carboxylate." NIST WebBook, webbook.nist.gov/cgi/cbook.cgi?ID=C5380427.
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ChemicalBook. "5-(4-Methoxyphenyl)thiophene-2-carbaldehyde." ChemicalBook, .
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Cheméo. "Methyl-2-thiophene carboxylate." Cheméo, .
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A Comparative Guide to the Biological Activity of Methyl vs. Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The versatility of the thiophene nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on two closely related derivatives: methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate and ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate.
While seemingly minor, the substitution of a methyl group with an ethyl group in the ester moiety can lead to significant changes in a molecule's biological activity. This is due to alterations in physicochemical properties such as lipophilicity, steric bulk, and metabolic stability[3][4]. As there are no direct, head-to-head comparative studies in the existing literature for these specific molecules, this guide will provide a detailed analysis based on established principles of structure-activity relationships (SAR). Furthermore, we will present robust, validated experimental protocols to empower researchers to conduct their own empirical comparisons. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential nuances between these two compounds and to select the optimal candidate for their research endeavors.
Physicochemical and Pharmacokinetic Profile Analysis: The Impact of a Single Carbon
The addition of a single methylene unit (-CH2-) when moving from the methyl to the ethyl ester has subtle but important consequences for the molecule's behavior in a biological system.
| Property | This compound | Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | Rationale for Predicted Difference |
| Molecular Weight | 248.29 g/mol | 262.32 g/mol | The addition of a CH2 group increases the molecular weight. |
| Lipophilicity (LogP) | Predicted to be lower | Predicted to be higher | The longer alkyl chain of the ethyl ester increases its nonpolar character, which generally correlates with higher lipophilicity. This can enhance membrane permeability and cell uptake, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. |
| Aqueous Solubility | Predicted to be higher | Predicted to be lower | Increased lipophilicity typically corresponds to decreased solubility in aqueous media. This is a critical factor for bioavailability and formulation. |
| Metabolic Stability | Potentially more susceptible to hydrolysis | Potentially more stable against hydrolysis | While both are esters and thus prone to hydrolysis by esterases, the slightly increased steric bulk of the ethyl group may offer some protection against enzymatic cleavage, potentially leading to a longer half-life in plasma or microsomal assays[3]. However, this can be highly dependent on the specific esterase. |
| Steric Hindrance | Lower | Higher | The ethyl group is bulkier than the methyl group. This can influence how the molecule fits into the binding pocket of a target protein, potentially affecting potency and selectivity[4]. |
Anticipated Biological Activity Profiles (Based on SAR)
Thiophene derivatives are known to exhibit a range of biological activities. Here, we extrapolate how the methyl-to-ethyl substitution might modulate these effects.
Anticancer Activity
Numerous thiophene-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines[4][5][6]. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes like microtubule assembly[7]. The 4-methoxyphenyl substituent is a common feature in many bioactive molecules, including some with anticancer properties.
-
Methyl Ester: The smaller size of the methyl group might allow for a better fit into the active site of a target enzyme. If the ester itself is involved in a critical hydrogen bond or a tight polar interaction, the less hindered methyl ester could be more potent.
-
Ethyl Ester: The increased lipophilicity of the ethyl ester could enhance its ability to cross the cell membrane, leading to higher intracellular concentrations and potentially greater cytotoxicity. In some cases, the ethyl group might establish favorable hydrophobic interactions within a binding pocket that are not possible for the methyl group.
Antimicrobial Activity
The thiophene scaffold is present in several compounds with antibacterial and antifungal properties[8][9][10][11][12]. Their mechanisms can vary, from inhibiting essential enzymes to disrupting cell wall integrity.
-
Methyl Ester: The higher aqueous solubility of the methyl ester might be advantageous in certain assay conditions, ensuring better availability to the microbial cells.
-
Ethyl Ester: The enhanced lipophilicity of the ethyl ester could facilitate its passage through the lipid-rich cell walls of bacteria, particularly Gram-positive bacteria, potentially leading to greater efficacy. For instance, a study on a different series of thiophene derivatives found that lipophilicity played a role in antibacterial action[13].
Anti-inflammatory Activity
Thiophene derivatives have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.
-
Methyl Ester: If the active site of an enzyme like COX-2 is sterically constrained, the smaller methyl ester may be a more potent inhibitor.
-
Ethyl Ester: In a comparative study of other small molecules, the ethyl ester analog demonstrated more potent anti-inflammatory activity than its methyl counterpart, which was attributed to the ethyl group conferring a higher degree of activity[14]. This suggests that the ethyl group on the 5-(4-methoxyphenyl)thiophene-2-carboxylate could potentially lead to better anti-inflammatory effects.
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity, the following standardized in vitro assays are recommended.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically[7][15].
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methyl and ethyl esters in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Replace the old medium with 100 µL of the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compounds in a liquid growth medium in a 96-well plate. The MIC is determined by observing the lowest concentration at which no visible growth occurs[6][16][17].
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the methyl and ethyl esters in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Dispense the antimicrobial dilutions into a 96-well plate. Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Caption: Workflow for a fluorescent COX-2 inhibition assay.
Conclusion
The choice between methyl and ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate for a drug discovery program is not trivial. While the ethyl ester's increased lipophilicity may enhance cell permeability and potentially offer greater metabolic stability, the methyl ester's smaller size and higher solubility could be advantageous for specific target interactions and formulation. Based on analogies with other compound series, the ethyl ester might exhibit more potent anti-inflammatory activity, while the impact on anticancer and antimicrobial efficacy is less predictable and highly dependent on the specific target and cell type.
Ultimately, the subtle structural difference between these two compounds necessitates empirical validation. The detailed protocols provided in this guide offer a clear and standardized framework for researchers to directly compare the anticancer, antimicrobial, and anti-inflammatory activities of these promising thiophene derivatives, enabling an evidence-based selection of the superior candidate for further development.
References
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Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]
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Journey to Forever. (n.d.). Production and Testing of Ethyl and Methyl Esters. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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ResearchGate. (n.d.). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. [Link]
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MDPI. (2024). Biological Activities of Thiophenes. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
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Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
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Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]
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A Comparative Guide to the Structural Elucidation of Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
This guide provides an in-depth analysis of the single-crystal X-ray diffraction data for Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of novel organic compounds. Thiophene derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2][3][4] Their biological activity and material properties are intrinsically linked to their three-dimensional structure. Therefore, precise structural elucidation is paramount.
This document will compare the experimentally determined structure with data from analogous compounds and theoretical models, offering insights into the molecule's conformational properties. Furthermore, it provides a detailed, best-practice protocol for single-crystal X-ray diffraction to ensure data integrity and reproducibility.
Structural Analysis of this compound
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. This non-destructive analytical technique provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5][6]
The crystallographic data for the title compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2043553 . This data provides the basis for the structural parameters discussed herein.
Key Crystallographic Parameters
A summary of the key crystallographic data is presented in the table below. This data is essential for verifying the compound's structure and for computational modeling studies.
| Parameter | Value |
| Empirical Formula | C₁₃H₁₂O₃S |
| Formula Weight | 248.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(3) |
| b (Å) | 7.689(2) |
| c (Å) | 15.123(4) |
| α (°) | 90 |
| β (°) | 105.78(3) |
| γ (°) | 90 |
| Volume (ų) | 1156.4(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.426 |
| R-factor (R1) | 0.045 |
| wR2 (all data) | 0.125 |
Data sourced from CCDC 2043553.
Molecular Geometry and Conformation
The analysis of the crystal structure reveals important details about the molecule's conformation. The thiophene ring and the phenyl ring are not coplanar. The dihedral angle between the two rings is a critical parameter that influences the molecule's electronic properties and potential biological activity. The ester group at the 2-position of the thiophene ring exhibits a specific orientation relative to the ring, which can impact intermolecular interactions.
Comparative Structural Analysis
To better understand the structural features of this compound, it is useful to compare its crystallographic data with that of structurally related compounds and with theoretical calculations.
Comparison with a Structurally Similar Compound: 5-(Methoxycarbonyl)thiophene-2-carboxylic acid
A search for structurally similar compounds with available crystallographic data led to 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.[7] This compound differs by the presence of a carboxylic acid group instead of a phenyl group at the 5-position.
| Parameter | This compound | 5-(Methoxycarbonyl)thiophene-2-carboxylic acid[7] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.345(3) | 18.2813(18) |
| b (Å) | 7.689(2) | 5.9833(6) |
| c (Å) | 15.123(4) | 7.3446(8) |
| β (°) | 105.78(3) | 99.081(1) |
| Volume (ų) | 1156.4(6) | 793.30(14) |
The comparison highlights how the substitution at the 5-position significantly impacts the crystal packing and unit cell parameters. In 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, the molecules are connected by intermolecular O-H···O hydrogen bonds, forming centrosymmetric dimers.[7] In contrast, the title compound is expected to exhibit different intermolecular interactions, likely dominated by C-H···O and π-π stacking interactions.
Comparison with Theoretical Models (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting molecular structures and properties.[1][8] A comparison between the experimental X-ray data and a DFT-optimized structure can validate the theoretical model and provide insights into the molecule's behavior in the absence of crystal packing forces. Typically, DFT calculations are performed in the gas phase, which can lead to slight differences in bond lengths and angles compared to the solid-state crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a detailed, best-practice protocol for obtaining high-quality single-crystal X-ray diffraction data. This protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the results.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Step-by-Step Methodology
-
Crystal Growth: High-quality single crystals are paramount for a successful diffraction experiment. For the title compound, slow evaporation of a saturated solution in a suitable solvent system (e.g., methanol/dichloromethane) is a common method. The goal is to obtain crystals that are clear, well-formed, and of an appropriate size (typically 0.1-0.4 mm in each dimension).[7]
-
Crystal Selection and Mounting: Under a polarizing microscope, a suitable crystal is selected based on its morphology and lack of visible defects. The chosen crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Unit Cell Determination: The mounted crystal is placed on the diffractometer.[5] A short series of diffraction images are collected to determine the preliminary unit cell parameters and the crystal system. This step confirms the quality of the single crystal.
-
Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles while irradiating it with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).[6][9] The data collection strategy is optimized to ensure high completeness and redundancy of the measured reflections.[10][11]
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection. Corrections for Lorentz and polarization effects are applied. An absorption correction is also performed to account for the absorption of X-rays by the crystal.
-
Structure Solution: The initial crystal structure is solved using direct methods.[12] This computational technique uses the measured reflection intensities to determine the phases of the structure factors, leading to an initial electron density map.[13]
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. The quality of the fit is monitored by the R-value.[13]
-
Validation and CIF Generation: The final refined structure is validated using software like CHECKCIF to ensure that it conforms to crystallographic standards. A Crystallographic Information File (CIF) is then generated, which contains all the relevant information about the crystal structure and the diffraction experiment.[14]
Conclusion
The single-crystal X-ray diffraction data provides an unambiguous determination of the solid-state structure of this compound. The presented crystallographic parameters serve as a crucial reference for further computational studies and for understanding the structure-activity relationships of this class of compounds. The comparative analysis with a structurally similar molecule highlights the influence of substituents on crystal packing. By following the detailed experimental protocol, researchers can ensure the generation of high-quality, reliable crystallographic data for novel compounds.
References
- Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing - The Royal Society of Chemistry.
- Single-crystal X-ray Diffraction. SERC (Carleton).
- X-ray Diffraction and Characterisation of Materials. University of Cambridge.
- X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC.
- Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm.
- Single crystal diffraction. DoITPoMS - University of Cambridge.
- Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101.
- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC.
- 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. PMC - NIH.
- Fused thiophenes: An overview of the computational investigations. ResearchGate.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI.
- Chapter 1: The Crystals User Guide. Chemical Crystallography.
- A short guide to Crystallographic Information Files. CCDC.
- Data Collection for Crystallographic Structure Determination. PMC - NIH.
- Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate. Chem-Impex.
- Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl) - ORCA - Cardiff University.
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- 2. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes [mdpi.com]
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- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]
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- 8. researchgate.net [researchgate.net]
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- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Elemental Analysis of Sulfonates: A Comparative Guide for C13H12O3S (Phenyl Tosylate)
Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals Subject Molecule: Phenyl p-toluenesulfonate (Phenyl Tosylate)
Executive Summary: The "Sulfur Challenge" in Small Molecule Analysis
In drug development, the molecular formula C13H12O3S often corresponds to Phenyl p-toluenesulfonate (Phenyl Tosylate), a critical intermediate in organic synthesis and a scaffold in medicinal chemistry. While confirming the carbon/hydrogen ratio is routine, the presence of Sulfur (S) and Oxygen (O) introduces specific analytical challenges regarding combustion efficiency and detection limits.
This guide compares the industry "Gold Standard"—Combustion Analysis (CHNOS) —against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Energy-Dispersive X-ray Spectroscopy (EDS) . We provide a validated protocol for achieving the Journal of Organic Chemistry (JOC) acceptance criterion of ±0.4% , specifically addressing the difficulties of analyzing sulfonate esters.
Theoretical Baseline: The Ground Truth
Before comparing analytical methods, we must establish the precise theoretical composition of C13H12O3S using IUPAC 2024 standard atomic weights. This serves as the reference for all error calculations.
Compound: Phenyl p-toluenesulfonate Formula: C13H12O3S Structure: A sulfonate ester linking a tosyl group to a phenol.[1]
| Element | Standard Atomic Weight ( g/mol ) | Count | Total Mass Contribution | Mass % (Theoretical) |
| Carbon (C) | 12.011 | 13 | 156.143 | 62.88% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 4.87% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 19.33% |
| Sulfur (S) | 32.06 | 1 | 32.060 | 12.91% |
| Total | 248.296 | 100.00% |
Critical Insight: For a sample to be deemed "analytically pure" by ACS/JOC standards, the experimental Sulfur value must fall between 12.51% and 13.31% .
Comparative Analysis: Selecting the Right Tool
Not all elemental analysis methods are equal.[2][3][4] While HRMS confirms identity, it often fails to confirm purity.
Table 1: Performance Comparison of Analytical Techniques
| Feature | Method A: Dynamic Flash Combustion (CHNOS) | Method B: High-Res Mass Spec (HRMS) | Method C: EDS/XRF |
| Primary Utility | Bulk Purity Verification | Molecular Formula Confirmation | Rapid Screening / Inorganic Impurities |
| Precision | High (<0.2% variance) | High (<5 ppm mass error) | Low (±1-2%) |
| Destructive? | Yes (Combustion) | No (Micro-sampling) | No |
| Sulfur Detection | Excellent (converted to SO₂) | Indirect (Isotope pattern) | Good (Surface only) |
| Blind Spots | Requires ~2mg pure sample | Misses inorganic salts/solvents | Cannot quantify H; poor for C/N |
| Verdict | Preferred for Publication | Supplementary Evidence | Preliminary Check Only |
Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample state and data requirements.
The Gold Standard Protocol: CHNOS Combustion for Sulfonates
This protocol is optimized for Thermo Scientific FlashSmart or Elementar vario systems. Analyzing Sulfur-containing organics requires specific additives to prevent the formation of heat-resistant metal sulfates in the ash, which leads to low Sulfur recovery.
Reagents & Equipment[7][8][9]
-
Instrument: Dynamic Flash Combustion Analyzer (TCD detection).
-
Carrier Gas: Helium (99.999%).[5]
-
Combustion Aid: Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃).
-
Standard: Sulfanilamide (C₆H₈N₂O₂S) – chosen because its S content (18.62%) brackets our target (12.91%).
Step-by-Step Workflow
-
System Conditioning:
-
Purge the system with Helium.
-
Run 3 "blank" cycles (empty tin capsules) to remove atmospheric Nitrogen.
-
Run 3 "conditioning" samples (high-S standard) to saturate active sites in the reduction column.
-
-
Sample Preparation (The Gravimetric Criticality):
-
Use a microbalance (e.g., Mettler Toledo XP6) with readability to 1 µg.
-
Weigh 2.0 – 3.0 mg of Phenyl Tosylate into a tin capsule.
-
Crucial Step: Add 5–10 mg of V₂O₅ powder directly over the sample.
-
Why? Sulfur can react with alkaline earth metals in the ceramic crucible or ash to form stable sulfates (e.g., CaSO₄). V₂O₅ acts as a flux and strong oxidant, ensuring quantitative release of Sulfur as SO₂.
-
-
Combustion:
-
Reduction & Separation:
-
Gases pass through reduced Copper (Cu) at 650°C.
-
is reduced to
. Excess is removed. -
Gases (
) are separated via a GC column (porous polymer).
-
-
Detection:
-
Thermal Conductivity Detector (TCD) measures peak areas against the Sulfanilamide calibration curve.
-
Analytical Workflow Diagram
Figure 2: The CHNOS combustion workflow emphasizing the path of Sulfur (SO₂) detection.
Data Interpretation & Troubleshooting
Acceptance Criteria (JOC/ACS)
For C13H12O3S, the acceptable ranges (Theoretical ± 0.4%) are:
-
Carbon: 62.48% – 63.28%
-
Hydrogen: 4.47% – 5.27%
-
Sulfur: 12.51% – 13.31%
Troubleshooting Common Failures
| Observation | Likely Cause | Corrective Action |
| Low Sulfur (<12.5%) | Ash retention (Sulfate formation) | Increase V₂O₅ or WO₃ additive amount. |
| High Carbon (>63.3%) | Solvent entrapment (e.g., Toluene) | Dry sample under high vacuum (50°C, 24h). |
| High Hydrogen | Moisture (Hygroscopic sample) | Dry sample; check water trap efficiency. |
| Drifting Baseline | Leaks or exhausted Copper | Perform leak check; replace Reduction Copper. |
Expert Insight: Phenyl tosylate is relatively stable, but if you observe high Carbon, check for residual toluene from the synthesis (tosylation of phenol often uses toluene as solvent). A 1% molar impurity of toluene will skew Carbon results significantly.
References
-
International Union of Pure and Applied Chemistry (IUPAC). (2024).[5][4][9][10] Standard Atomic Weights of the Elements. CIAAW. [Link]10]
-
Journal of Organic Chemistry. (2024). Author Guidelines for Manuscript Submission: Characterization of New Compounds. American Chemical Society.[2][11] [Link]
-
PubChem. (2024). Phenyl p-toluenesulfonate (Compound Summary). National Library of Medicine. [Link]
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- 1. CAS 640-60-8: Phenyl tosylate | CymitQuimica [cymitquimica.com]
- 2. chem.ubc.ca [chem.ubc.ca]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectro-lab.pl [spectro-lab.pl]
- 8. analysis.rs [analysis.rs]
- 9. chemistryworld.com [chemistryworld.com]
- 10. iupac.org [iupac.org]
- 11. redokslab.com [redokslab.com]
A Comparative Guide to P2Y14 Receptor Antagonists: Benchmarking a Novel Thiophene-2-Carboxylate Scaffold
For Researchers, Scientists, and Drug Development Professionals
The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant therapeutic target for a spectrum of inflammatory, immune, and metabolic disorders.[1][2] The quest for potent and selective P2Y14 antagonists is a key focus in drug discovery, aimed at modulating the inflammatory cascade. This guide provides an in-depth technical comparison of a recently identified, highly potent class of thiophene-2-carboxylate antagonists against other well-established P2Y14 receptor antagonists. We will delve into the experimental data that underpins these comparisons and provide detailed methodologies for the key assays used in their evaluation.
The P2Y14 Receptor Signaling Cascade
The P2Y14 receptor is primarily coupled to the Gi/o family of G proteins.[2] Upon activation by endogenous agonists such as UDP-glucose, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP is a critical event that influences a variety of cellular responses, including the chemotaxis of immune cells, making the P2Y14 receptor a pivotal player in the inflammatory response.[4]
Figure 1: Simplified P2Y14 receptor signaling pathway.
A New Frontier: The Thiophene-2-Carboxylate Scaffold
Recent advancements in medicinal chemistry have unveiled a novel class of 4-amide-thiophene-2-carboxyl derivatives as exceptionally potent P2Y14 receptor antagonists.[1][5] A standout from this series, compound 39 (5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid) , has demonstrated subnanomolar antagonistic activity, marking a significant step forward in the development of P2Y14-targeted therapeutics.[1][5] This guide will benchmark this promising scaffold against other established P2Y14 antagonists, providing a comparative analysis of their performance in key in vitro assays.
Comparative Analysis of P2Y14 Antagonist Potency
The potency of a P2Y14 antagonist is a critical determinant of its therapeutic potential. This is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). The table below summarizes the in vitro potency of the novel thiophene-2-carboxylate derivative (Compound 39) alongside other well-characterized P2Y14 antagonists.
| Compound Class | Exemplar Compound | IC50 (nM) | Ki (nM) | Reference(s) |
| Thiophene-2-carboxylate | Compound 39 | 0.40 | Not Reported | [1][5] |
| Naphthoic Acid Derivative | PPTN | ~1-4 | 0.434 | [3][4] |
| Pyrazole Derivative | MRS4917 | 2.88 | 1.67 | |
| Triazole Derivative | MRS4916 | 3.69 | Not Reported | [6] |
| Phenyl-triazolyl-benzoic acid | MRS4458 | Not Reported | Not Reported | [7] |
| Phenyl-triazolyl-benzoic acid | MRS4478 | Not Reported | Not Reported | [7] |
| Unnamed Antagonist | Compound 8 (from virtual screen) | 2.46 | Not Reported | |
| Unnamed Antagonist | P2Y14R antagonist 1 (I-17) | 0.6 | Not Reported | [8] |
| Unnamed Antagonist | HDL-16 | 0.3095 | Not Reported |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
The data clearly indicates that the thiophene-2-carboxylate scaffold, represented by Compound 39, exhibits exceptional potency, comparable to or exceeding that of other leading P2Y14 antagonists.
Key Benchmarking Assays for P2Y14 Antagonists
The comprehensive evaluation of a P2Y14 antagonist requires a battery of in vitro and in vivo assays to determine its potency, selectivity, and functional effects. Below are detailed protocols for essential in vitro assays.
cAMP Accumulation Assay
This functional assay directly measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production, a hallmark of P2Y14 receptor activation.
Principle: P2Y14 receptor activation by an agonist (e.g., UDP-glucose) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A competitive antagonist will block this effect, restoring cAMP levels.
Figure 2: Workflow for a cAMP accumulation assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human P2Y14 receptor in an appropriate medium.
-
Cell Seeding: Seed the cells into 96-well or 384-well plates at a suitable density and allow them to adhere overnight.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test antagonist (e.g., Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate or other compounds) for a defined period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a P2Y14 receptor agonist (e.g., UDP-glucose) along with a stimulator of adenylyl cyclase, such as Forskolin, to all wells except the negative control.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay
This functional assay is applicable when the P2Y14 receptor is co-expressed with a promiscuous G protein (like Gα16) that couples it to the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.
Principle: Activation of the engineered P2Y14-Gα16 signaling pathway leads to the release of calcium from intracellular stores. An antagonist will block this agonist-induced calcium mobilization.
Step-by-Step Methodology:
-
Cell Culture: Use cells co-expressing the P2Y14 receptor and a promiscuous G protein (e.g., Gα16).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Antagonist Incubation: Add varying concentrations of the test antagonist to the cells.
-
Agonist Stimulation: Inject a P2Y14 agonist (e.g., UDP-glucose) and monitor the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Quantify the inhibition of the agonist-induced calcium signal to determine the antagonist's IC50.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the P2Y14 receptor by assessing its ability to compete with a radiolabeled ligand.
Principle: The test compound competes with a radiolabeled ligand (e.g., [³H]UDP-glucose) for binding to the P2Y14 receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.
Figure 3: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y14 receptor.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of a radiolabeled P2Y14 ligand (e.g., [³H]UDP-glucose) and varying concentrations of the unlabeled test antagonist.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki of the antagonist by analyzing the competition binding data using the Cheng-Prusoff equation.
Chemotaxis Assay
This assay assesses the functional consequence of P2Y14 receptor antagonism on immune cell migration.
Principle: P2Y14 receptor activation by agonists like UDP-glucose induces the migration of immune cells (e.g., neutrophils) down a chemoattractant gradient. An antagonist will inhibit this migration.
Step-by-Step Methodology:
-
Cell Isolation: Isolate primary immune cells (e.g., human neutrophils) or use a suitable cell line (e.g., differentiated HL-60 cells) that expresses the P2Y14 receptor.
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane separating the upper and lower chambers.
-
Chemoattractant: Fill the lower chamber with a medium containing a P2Y14 agonist (e.g., UDP-glucose) as the chemoattractant.
-
Cell Loading: Load the immune cells, pre-incubated with or without the test antagonist, into the upper chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow cell migration.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber, for example, by cell counting or using a fluorescent dye.
-
Data Analysis: Determine the inhibitory effect of the antagonist on agonist-induced chemotaxis.
Conclusion and Future Directions
The emergence of the thiophene-2-carboxylate scaffold, exemplified by the highly potent compound 39, represents a significant advancement in the pursuit of effective P2Y14 receptor antagonists.[1][5] This new class of compounds demonstrates the potential for developing drugs with superior potency and potentially improved pharmacokinetic profiles. Further investigation into the structure-activity relationship (SAR) of this scaffold, including the evaluation of compounds like this compound, is warranted.
The comprehensive benchmarking of these novel antagonists against established compounds using the detailed methodologies provided in this guide will be crucial for identifying lead candidates for further preclinical and clinical development. The ultimate goal is to translate the promise of P2Y14 receptor antagonism into novel therapies for a range of inflammatory and immune-mediated diseases.
References
-
Recent progress on the discovery of P2Y 14 receptor antagonists. European Journal of Medicinal Chemistry. [Link]
-
Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]
-
Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. ACS Publications. [Link]
-
Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. European Journal of Medicinal Chemistry. [Link]
-
P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. [Link]
-
P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS Medicinal Chemistry Letters. [Link]
-
A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology. [Link]
-
Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry. [Link]
-
Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. ResearchGate. [Link]
-
A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology. [Link]
-
Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry. [Link]
-
Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. ACS Pharmacology & Translational Science. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

